molecular formula C12H16O3 B185606 4-(isopentyloxy)benzoic acid CAS No. 2910-85-2

4-(isopentyloxy)benzoic acid

Cat. No.: B185606
CAS No.: 2910-85-2
M. Wt: 208.25 g/mol
InChI Key: YNYYRDUFMDDJMV-UHFFFAOYSA-N
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Description

4-(isopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Methylbutoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71588. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylbutoxy)benzoic acid
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InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YNYYRDUFMDDJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O3
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DSSTOX Substance ID

DTXSID90290877
Record name 4-(3-Methylbutoxy)benzoic acid
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Molecular Weight

208.25 g/mol
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CAS No.

2910-85-2
Record name 4-(3-Methylbutoxy)benzoic acid
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Record name 4-(3-Methylbutoxy)benzoic acid
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Record name 4-(Isopentyloxy)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-(isopentyloxy)benzoic acid, a valuable benzoic acid derivative. This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, tailored for an audience in chemical research and drug development.

Introduction and Retrosynthetic Analysis

This compound is an organic compound that finds applications as a building block in the synthesis of more complex molecules, including liquid crystals and pharmaceutical intermediates.[1] The presence of the isopentyloxy group imparts specific physical and chemical properties, such as increased lipophilicity, which can be advantageous in modulating the characteristics of a target molecule.

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This method involves the O-alkylation of a phenol with an alkyl halide. The retrosynthetic analysis reveals a straightforward disconnection at the ether linkage, identifying 4-hydroxybenzoic acid and an isopentyl halide as the key starting materials.

G This compound This compound C₁₂H₁₆O₃ Retrosynthesis Retrosynthesis This compound->Retrosynthesis 4-hydroxybenzoic acid 4-hydroxybenzoic acid C₇H₆O₃ Retrosynthesis->4-hydroxybenzoic acid Isopentyl halide Isopentyl halide C₅H₁₁X Retrosynthesis->Isopentyl halide

Figure 1: Retrosynthetic analysis of this compound.

Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. In the context of this compound, the synthesis proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary carbon of an isopentyl halide (e.g., isopentyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 4-hydroxybenzoic acid 4-hydroxybenzoic acid C₇H₆O₃ Phenoxide ion Potassium 4-carboxyphenoxide C₇H₅KO₃ 4-hydroxybenzoic acid->Phenoxide ion + Base Base Base (e.g., K₂CO₃) This compound This compound C₁₂H₁₆O₃ Phenoxide ion->this compound + Isopentyl bromide Isopentyl bromide Isopentyl bromide C₅H₁₁Br

Figure 2: Two-step overview of the Williamson ether synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Williamson ether synthesis.

ParameterData
Starting Materials 4-Hydroxybenzoic acid, Isopentyl bromide
Key Reagents Potassium carbonate (K₂CO₃)
Solvent(s) N,N-Dimethylformamide (DMF) or Acetone
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Reported Yield 85-95%
Purity High after recrystallization

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq.)

  • Isopentyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq.) in DMF.

  • Addition of Base: Add potassium carbonate (2.0 eq.) to the solution.

  • Addition of Alkyl Halide: Add isopentyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Start Start Dissolve reagents Dissolve 4-hydroxybenzoic acid and K₂CO₃ in DMF Start->Dissolve reagents Add isopentyl bromide Add isopentyl bromide Dissolve reagents->Add isopentyl bromide Heat and stir Heat to 70°C and stir for 6h Add isopentyl bromide->Heat and stir Monitor reaction Reaction complete? Heat and stir->Monitor reaction Monitor reaction->Heat and stir No Work-up Cool and pour into water Monitor reaction->Work-up Yes Acidify Acidify with 1M HCl Work-up->Acidify Extract Extract with ethyl acetate Acidify->Extract Wash and dry Wash with brine and dry over Na₂SO₄ Extract->Wash and dry Concentrate Concentrate under reduced pressure Wash and dry->Concentrate Recrystallize Recrystallize from ethanol/water Concentrate->Recrystallize End End Recrystallize->End

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway for the preparation of this compound. The reaction is generally straightforward to perform and purify, making it a suitable method for both laboratory-scale synthesis and potential scale-up. The choice of base and solvent can be optimized to further enhance the reaction efficiency. This technical guide offers a solid foundation for researchers and professionals in the field to synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(isopentyloxy)benzoic acid, also known as 4-(3-methylbutoxy)benzoic acid, is an aromatic carboxylic acid derivative. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of experimental data for this specific compound, this guide also includes data from closely related 4-alkoxybenzoic acids and benzoic acid itself to provide a comparative context for its expected properties. This information is crucial for researchers in drug design, materials science, and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. While specific experimental data for this compound is scarce, a combination of computational predictions and experimental data for analogous compounds provides valuable insights.

Core Physicochemical Data
PropertyThis compound4-(pentyloxy)benzoic acid (Analogue)Benzoic Acid (Parent Compound)
Molecular Formula C₁₂H₁₆O₃[1]C₁₂H₁₆O₃C₇H₆O₂
Molecular Weight 208.25 g/mol [1]208.25 g/mol 122.12 g/mol
Melting Point Not available126-128 °C122 °C
Boiling Point Not available333.3 °C at 760 mmHg250 °C
pKa Not available~4.49 ± 0.10 (Predicted)4.20
LogP 2.8097 (Calculated)[1]Not available1.87 (Experimental)
Topological Polar Surface Area (TPSA) 46.53 Ų[1]Not available37.3 Ų

Synthesis and Purification

A general and adaptable method for the synthesis of 4-alkoxybenzoic acids, including this compound, is the Williamson ether synthesis. This involves the reaction of a p-hydroxybenzoic acid with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of 4-alkoxybenzoic acids

This protocol describes a general procedure for the synthesis of 4-n-alkoxy benzoic acids which can be adapted for this compound by using isoamyl bromide (1-bromo-3-methylbutane) as the alkyl halide.

Materials:

  • p-Hydroxybenzoic acid

  • Alkyl halide (e.g., isoamyl bromide)

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethanol or acetic acid (for recrystallization)

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

  • Reflux the reaction mixture for 3 to 4 hours. For higher alkyl chains, the refluxing period may need to be extended to 7 to 8 hours.

  • Add 20 ml of a 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.

  • Cool the solution and then acidify it with HCl to precipitate the 4-alkoxybenzoic acid.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the purified 4-alkoxybenzoic acid.

  • Dry the purified crystals and determine the melting point to assess purity.

Purification Workflow

Synthesis_Workflow General Synthesis and Purification Workflow for 4-alkoxybenzoic acids Reactants p-Hydroxybenzoic Acid + Alkyl Halide + KOH in Methanol Reflux Reflux for 3-8 hours Reactants->Reflux Hydrolysis Add aq. KOH and Reflux for 2 hours Reflux->Hydrolysis Acidification Cool and Acidify with HCl Hydrolysis->Acidification Precipitation Precipitate Formation Acidification->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol or Acetic Acid Filtration->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Final_Product Pure 4-alkoxybenzoic acid Drying->Final_Product

Synthesis and Purification Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the protons of the isopentyloxy group, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear as two doublets in the region of δ 7-8 ppm. The isopentyloxy group would exhibit signals corresponding to the -OCH₂- group (a triplet), the -CH₂- group, the -CH- group (a multiplet), and the two terminal -CH₃ groups (a doublet). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for the seven distinct carbon atoms of the benzoic acid core and the five carbons of the isopentyloxy group. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.

  • C-O stretching bands for the ether linkage and the carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 208 would be expected. Common fragmentation patterns for benzoic acid derivatives include the loss of the alkyl chain, the carboxyl group, and other small fragments.

Experimental Protocols for Physicochemical Property Determination

Standard experimental procedures are employed to determine the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Methodology:

  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.

pKa Determination by Potentiometric Titration

Methodology:

  • A known concentration of the acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • The pH of the solution is measured after each addition of the base.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Methodology:

  • A small amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the n-octanol and water layers.

  • The concentration of the compound in each layer is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Property_Determination Experimental Determination of Physicochemical Properties cluster_mp Melting Point cluster_pka pKa (Potentiometric Titration) cluster_logp LogP (Shake-Flask) MP_Sample Sample in Capillary Tube MP_Apparatus Melting Point Apparatus MP_Sample->MP_Apparatus MP_Heating Gradual Heating MP_Apparatus->MP_Heating MP_Observation Observe Melting Range MP_Heating->MP_Observation PKA_Solution Acid Solution PKA_Titration Titrate with Strong Base PKA_Solution->PKA_Titration PKA_Measurement Measure pH PKA_Titration->PKA_Measurement PKA_Plot Plot Titration Curve PKA_Measurement->PKA_Plot PKA_Analysis Determine pKa at Half-Equivalence PKA_Plot->PKA_Analysis LOGP_Mixture Dissolve in Octanol/Water LOGP_Shaking Shake to Equilibrate LOGP_Mixture->LOGP_Shaking LOGP_Separation Separate Phases LOGP_Shaking->LOGP_Separation LOGP_Analysis Analyze Concentration in Each Phase LOGP_Separation->LOGP_Analysis LOGP_Calculation Calculate LogP LOGP_Analysis->LOGP_Calculation

Experimental Property Determination

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzoic acid derivatives is known for a wide range of biological effects.[2][3] These include antimicrobial, anti-inflammatory, and anticancer properties.

For instance, certain benzoic acid derivatives have been shown to act as antagonists for Very Late Antigen-4 (VLA-4), which is involved in inflammatory responses. Additionally, other derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the STAT3 and MAPK/ERK pathways. The isopentyloxy group in this compound increases its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties and potentially its biological activity. Further research is needed to elucidate the specific biological roles of this compound.

Biological_Relevance Potential Biological Relevance of Benzoic Acid Derivatives cluster_activities Reported Biological Activities cluster_pathways Potential Signaling Pathway Interactions Benzoic_Acid_Derivatives Benzoic Acid Derivatives Antimicrobial Antimicrobial Benzoic_Acid_Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Benzoic_Acid_Derivatives->Anti_inflammatory Anticancer Anticancer Benzoic_Acid_Derivatives->Anticancer VLA4 VLA-4 Antagonism Anti_inflammatory->VLA4 STAT3 STAT3 Pathway Inhibition Anticancer->STAT3 MAPK_ERK MAPK/ERK Pathway Modulation Anticancer->MAPK_ERK

Potential Biological Relevance

Conclusion

This compound is a derivative of benzoic acid with potential applications in various fields of chemical and biological research. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and data from analogous compounds. The provided experimental protocols for synthesis and property determination offer a practical framework for researchers working with this and related molecules. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

An In-depth Technical Guide to 4-(isopentyloxy)benzoic acid (CAS: 2910-85-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(isopentyloxy)benzoic acid, also known as 4-(3-methylbutoxy)benzoic acid, is a derivative of benzoic acid featuring an isopentyloxy group at the para position.[1] This modification imparts specific physicochemical properties that make it a valuable building block in various fields, including the synthesis of liquid crystals and pharmacologically active molecules.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and known biological activities to support its application in research and development.

Chemical and Physical Properties

PropertyValue / DescriptionSource
CAS Number 2910-85-2[1]
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
IUPAC Name 4-(3-methylbutoxy)benzoic acid[1]
Synonyms This compound, 4-(3-METHYL-BUTOXY)-BENZOIC ACID[1]
Appearance White to off-white crystalline powder (expected)-
Melting Point 126-128 °C (for 4-(pentyloxy)benzoic acid)[4][5][6]
Boiling Point ~333 °C (for 4-(pentyloxy)benzoic acid)[5]
Solubility Soluble in alcohols and ethers (expected)[5]

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP (octanol-water partition coefficient) 2.8097[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 5[1]

Synthesis

The most common and straightforward method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from general procedures for the synthesis of 4-alkoxybenzoic acids.

Reaction Scheme:

G start_reactants 4-Hydroxybenzoic acid + Isoamyl bromide intermediate Phenoxide intermediate start_reactants->intermediate Deprotonation base Base (e.g., K2CO3, KOH) solvent Solvent (e.g., DMF, Acetone) product This compound intermediate->product SN2 Attack workup Acidic Workup & Purification product->workup Isolation

Figure 1: Williamson Ether Synthesis Workflow.

Materials:

  • 4-hydroxybenzoic acid

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (2.0-3.0 eq) or potassium hydroxide (2.0-3.0 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add isoamyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone was used as the solvent, it should be removed under reduced pressure.

  • Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Spectral Analysis

The structural elucidation of this compound can be achieved through various spectroscopic techniques. The following sections describe the expected spectral data based on the analysis of benzoic acid and its alkoxy derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for both the aromatic and the isopentyloxy groups.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -COOH)~7.9 - 8.1Doublet2H
Aromatic (ortho to -OR)~6.9 - 7.1Doublet2H
-OCH2-~4.0 - 4.2Triplet2H
-CH2- (isopentyl)~1.7 - 1.9Multiplet2H
-CH- (isopentyl)~1.8 - 2.0Multiplet1H
-CH3 (isopentyl)~0.9 - 1.0Doublet6H
-COOH~11.0 - 13.0Singlet (broad)1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the isopentyloxy chain.

CarbonChemical Shift (δ, ppm)
C=O (Carboxylic acid)~167 - 173
C-OR (Aromatic)~160 - 165
C-COOH (Aromatic)~120 - 125
CH (Aromatic, ortho to -COOH)~131 - 133
CH (Aromatic, ortho to -OR)~114 - 116
-OCH2-~67 - 70
-CH2- (isopentyl)~37 - 39
-CH- (isopentyl)~24 - 26
-CH3 (isopentyl)~22 - 24
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300Broad, strong
C-H (Aromatic)3000-3100Medium, sharp
C-H (Aliphatic)2850-2960Medium to strong, sharp
C=O (Carboxylic acid)1680-1710Strong, sharp
C=C (Aromatic)1580-1610, 1450-1500Medium to strong, sharp
C-O (Ether)1240-1260 (asymmetric), 1020-1050 (symmetric)Strong, sharp
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
208[M]⁺ (Molecular ion)
191[M - OH]⁺
138[M - C5H10]⁺ (McLafferty rearrangement)
121[M - C5H11O]⁺
71[C5H11]⁺ (Isopentyl cation)

Biological Activity and Applications

While research specifically on this compound is limited, its derivatives have shown significant biological activity, highlighting its potential as a key scaffold in drug discovery.

Xanthine Oxidase Inhibition

A recent study published in July 2024 reported the discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent inhibitors of xanthine oxidase (XO).[5] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.

The study demonstrated that the optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, exhibited an IC50 value of 0.13 μM against xanthine oxidase and significantly reduced serum uric acid levels in rats.[5] This suggests that the this compound core is a promising starting point for the development of new treatments for hyperuricemia and gout.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (leads to Hyperuricemia) Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Inhibitor This compound derivatives Inhibitor->XO Inhibition

Figure 2: Inhibition of the Xanthine Oxidase Pathway.
Liquid Crystals

4-Alkoxybenzoic acids are well-known for their ability to form liquid crystalline phases.[2][7] The rod-like molecular structure, consisting of a rigid aromatic core and a flexible alkyl chain, promotes the formation of ordered, yet fluid, mesophases. These properties are crucial for applications in displays, sensors, and other optoelectronic devices. The isopentyloxy group in this compound contributes to the molecular anisotropy required for liquid crystal behavior.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a versatile organic compound with significant potential in materials science and medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible building block for more complex molecules. The demonstrated efficacy of its derivatives as xanthine oxidase inhibitors opens promising avenues for the development of novel therapeutics for gout and hyperuricemia. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

Spectroscopic Analysis of 4-(isopentyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(isopentyloxy)benzoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a detailed analysis based on data from closely related analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are derived from the analysis of similar 4-alkoxybenzoic acids and general knowledge of functional group frequencies.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.9 - 8.1Doublet2HAromatic (ortho to -COOH)
~6.9 - 7.1Doublet2HAromatic (ortho to -OR)
~4.0 - 4.1Triplet2H-OCH₂-
~1.7 - 1.9Multiplet1H-CH(CH₃)₂
~1.6 - 1.7Multiplet2H-CH₂-CH(CH₃)₂
~0.9 - 1.0Doublet6H-CH(CH₃)₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~172-COOH
~163Aromatic C-O
~132Aromatic C (ortho to -COOH)
~123Aromatic C-COOH
~114Aromatic C (ortho to -OR)
~68-OCH₂-
~38-CH₂-CH(CH₃)₂
~25-CH(CH₃)₂
~22-CH(CH₃)₂

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2960-2850Medium-StrongC-H stretch (Alkyl)
~1680-1710StrongC=O stretch (Carboxylic acid dimer)[1]
~1605, ~1580, ~1500MediumC=C stretch (Aromatic ring)
~1430MediumO-H bend (in-plane)
~1250StrongC-O stretch (Aryl ether)
~920Broad, MediumO-H bend (out-of-plane)

Sample preparation: KBr pellet or Nujol mull.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the this compound sample and the KBr powder to remove any moisture.

    • In the mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr. The mixture should be ground to a fine, homogeneous powder.

    • Transfer the powder to the pellet press die.

  • Pellet Formation:

    • Apply pressure to the die using a hydraulic press (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule. Carboxylic acids typically show a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[2][3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying Purification->Drying NMR_Acquisition NMR Data Acquisition (1H & 13C) Drying->NMR_Acquisition IR_Acquisition IR Data Acquisition Drying->IR_Acquisition NMR_Processing NMR Spectra Processing & Analysis NMR_Acquisition->NMR_Processing IR_Processing IR Spectrum Analysis IR_Acquisition->IR_Processing Structure_Confirmation Structural Elucidation & Confirmation NMR_Processing->Structure_Confirmation IR_Processing->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Signaling_Pathway Structure This compound Aromatic Protons Carboxylic Acid Proton Alkoxy Protons H_NMR ¹H NMR Spectrum Aromatic Region (δ 6.9-8.1) Carboxylic Acid Region (δ ~12-13) Aliphatic Region (δ 0.9-4.1) Structure:h->H_NMR Correlates to Structure:cooh->H_NMR Correlates to Structure:alkoxy->H_NMR Correlates to C_NMR ¹³C NMR Spectrum Aromatic Region (δ 114-163) Carboxylic Carbon (δ ~172) Aliphatic Region (δ 22-68) Structure->C_NMR Provides Carbon Skeleton Information

Caption: Correlation of molecular structure to NMR signals.

References

The Supramolecular Architecture of 4-(Alkoxy)benzoic Acid Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(alkoxy)benzoic acid scaffold is a cornerstone in the design of liquid crystals and functional materials. The predictable self-assembly of these molecules, driven by robust hydrogen bonding, gives rise to a rich variety of crystalline and liquid crystalline phases. This technical guide provides a comprehensive overview of the crystal structures of 4-(alkoxy)benzoic acid derivatives, detailing the key structural motifs, experimental methodologies for their characterization, and a summary of crystallographic data.

Core Structural Features: The Hydrogen-Bonded Dimer

The defining characteristic of the crystal structure of 4-(alkoxy)benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules. This robust supramolecular synthon dictates the primary packing arrangement in the solid state.

The oxygen atoms of the carboxylic acid group of one molecule form strong O-H···O hydrogen bonds with the corresponding atoms of an adjacent molecule, creating a stable eight-membered ring. This dimerization effectively elongates the molecular unit, a crucial factor in the emergence of liquid crystalline behavior.

Below is a diagram illustrating the fundamental hydrogen-bonding interaction that leads to the formation of a 4-(alkoxy)benzoic acid dimer.

G cluster_synthesis Synthesis cluster_purification Purification start p-Hydroxybenzoic Acid + Alkyl Halide reflux Reflux with KOH in Methanol start->reflux hydrolysis Hydrolysis with Aqueous KOH reflux->hydrolysis acidification Acidification with HCl hydrolysis->acidification filtration Vacuum Filtration acidification->filtration crude Crude Product filtration->crude recrystallization Recrystallization from Ethanol/Acetic Acid crude->recrystallization drying Drying recrystallization->drying final_product Pure 4-(Alkoxy)benzoic Acid drying->final_product caption Synthesis and purification workflow. G crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell structure_solution Structure Solution unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure caption Single-crystal X-ray diffraction workflow.

Theoretical Modeling of 4-(Isopentyloxy)benzoic Acid Mesophases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of the mesophases of 4-(isopentyloxy)benzoic acid. It covers the computational approaches used to understand and predict the liquid crystalline behavior of this molecule, supported by experimental data and detailed methodologies.

Introduction to this compound and its Mesophases

This compound is a member of the alkoxybenzoic acid homologous series, which are known to exhibit liquid crystalline properties.[1] These molecules, characterized by a rigid benzoic acid core and a flexible alkoxy chain, self-assemble into ordered yet fluid phases, known as mesophases, primarily through hydrogen bonding between the carboxylic acid groups to form dimers.[1][2] The nature and stability of these mesophases are influenced by factors such as the length and branching of the alkyl chain.[2] Understanding the structure-property relationships in these materials is crucial for their application in various technologies, including display devices and advanced materials. Theoretical modeling plays a pivotal role in elucidating the molecular interactions and dynamics that govern the formation and stability of these mesophases.

Theoretical Modeling Approaches

The theoretical investigation of this compound mesophases primarily involves two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights at the atomic and molecular levels, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in understanding the geometry, electronic properties, and interaction energies of the molecule and its dimers.

Key Applications of DFT:

  • Molecular Geometry Optimization: Determining the most stable conformation of the this compound monomer and its hydrogen-bonded dimer.

  • Interaction Energy Analysis: Quantifying the strength of the hydrogen bonds that lead to the formation of dimers, which are the fundamental building blocks of the liquid crystalline phases.

  • Prediction of Spectroscopic Properties: Calculating vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

  • Electronic Properties: Determining properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moment to understand the molecule's reactivity and intermolecular interactions.[2]

Typical DFT Protocol: A common approach for DFT calculations on similar molecules involves using a functional, such as B3LYP, with a basis set like 6-311G.[3] The calculations would first involve optimizing the geometry of the monomer and then the dimer to find the lowest energy structures. From these optimized structures, various molecular properties can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can model the collective behavior of a large number of molecules to predict the formation of mesophases and their macroscopic properties.

Key Applications of MD Simulations:

  • Phase Behavior Prediction: Simulating the system at different temperatures to observe transitions between the crystalline, liquid crystalline (nematic, smectic), and isotropic liquid phases.

  • Structural Characterization: Analyzing the trajectories of molecules to determine structural properties of the mesophases, such as orientational order parameters and radial distribution functions.

  • Dynamic Properties: Investigating dynamic properties like diffusion coefficients and rotational correlation times to understand the mobility of molecules within the different phases.

  • Thermodynamic Properties: Calculating thermodynamic quantities such as enthalpy and heat capacity to identify phase transition temperatures.

Typical MD Protocol: An MD simulation would typically start with a random arrangement of this compound molecules in a simulation box with periodic boundary conditions. A suitable force field, which defines the potential energy of the system, is chosen to describe the interactions between atoms. The system is then equilibrated at a specific temperature and pressure, after which a production run is performed to collect data for analysis. By systematically changing the temperature, one can observe the formation and dissolution of the mesophases.

Quantitative Data

The following tables summarize key quantitative data for this compound and related alkoxybenzoic acids, derived from experimental studies. This data is essential for validating the results of theoretical models.

CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)Reference
4-(Hexyloxy)benzoic acidCrystal to Nematic87.021.3[4]
Nematic to Isotropic107.50.54[4]
4-(Heptyloxy)benzoic acidCrystal to Smectic C92.0-[1]
Smectic C to Nematic98.0-[1]
Nematic to Isotropic146.5-[1]
4-(Octyloxy)benzoic acidCrystal to Smectic C101.0-[5]
Smectic C to Nematic107.5-[5]
Nematic to Isotropic147.5-[5]
4-(Nonyloxy)benzoic acidCrystal to Smectic C97.0-[5]
Smectic C to Nematic117.5-[5]
Nematic to Isotropic143.5-[5]
4-(Decyloxy)benzoic acidCrystal to Smectic C97.5-[6]
Smectic C to Nematic120.5-[6]
Nematic to Isotropic147.0-[6]

Table 1: Phase Transition Data for Selected 4-Alkoxybenzoic Acids.

PropertyValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
TPSA46.53 Ų
LogP2.8097
H-Bond Acceptors2
H-Bond Donors1
Rotatable Bonds5

Table 2: Calculated Molecular Properties of this compound.[7]

Experimental Protocols

The theoretical models are validated against experimental data obtained from various characterization techniques. The following are key experimental protocols used in the study of alkoxybenzoic acid mesophases.

Synthesis of 4-n-Alkoxybenzoic Acids

The synthesis of 4-n-alkoxybenzoic acids is typically achieved through a Williamson ether synthesis.

Procedure:

  • p-Hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and potassium hydroxide (0.25 mole) are dissolved in 100 ml of methanol.

  • The reaction mixture is refluxed for 3 to 4 hours.

  • A 10% aqueous KOH solution (20 ml) is added, and refluxing is continued for an additional two hours to hydrolyze any ester that may have formed.

  • The solution is then cooled and acidified with hydrochloric acid to precipitate the product.

  • The resulting alkoxy acid is purified by crystallization from ethanol or acetic acid until constant melting and transition temperatures are achieved.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Procedure:

  • A small sample (typically 2-5 mg) of the material is sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.[2]

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystalline mesophase by observing the characteristic textures.

Procedure:

  • A small amount of the sample is placed between a glass slide and a coverslip.

  • The sample is heated on a hot stage.

  • The sample is observed through a polarizing microscope as it is heated and cooled.

  • Different liquid crystal phases (e.g., nematic, smectic) exhibit unique optical textures that can be used for their identification.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical modeling of this compound.

Caption: Molecular structure of this compound.

G cluster_dimer Hydrogen-Bonded Dimer Formation M1 Monomer 1 Dimer Dimer HB1 O-H···O M1->HB1 HB2 O···H-O M1->HB2 M2 Monomer 2 Mesophase Formation Mesophase Formation Dimer->Mesophase Formation HB1->M2 HB2->M2

Caption: Formation of a hydrogen-bonded dimer leading to mesophase assembly.

G Start Start Define_Molecule Define Molecular Structure Start->Define_Molecule DFT DFT Calculations Define_Molecule->DFT MD Molecular Dynamics Define_Molecule->MD Geom_Opt Geometry Optimization DFT->Geom_Opt Force_Field Select Force Field MD->Force_Field Interaction_Energy Interaction Energy Geom_Opt->Interaction_Energy Electronic_Properties Electronic Properties Interaction_Energy->Electronic_Properties End End Electronic_Properties->End Simulation_Setup System Setup & Equilibration Force_Field->Simulation_Setup Production_Run Production MD Run Simulation_Setup->Production_Run Analysis Trajectory Analysis Production_Run->Analysis Properties Calculate Properties (Order Parameter, RDF, etc.) Analysis->Properties Properties->End

Caption: General workflow for the theoretical modeling of liquid crystals.

References

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key applications of 4-alkoxybenzoic acids. This document details the seminal synthetic methodologies, presents critical quantitative data in a structured format, and visualizes associated biological pathways to facilitate further research and development.

A Historical Perspective: From Obscurity to Ubiquity

The journey of 4-alkoxybenzoic acids is intrinsically linked to the development of organic synthesis and the burgeoning field of materials science, particularly liquid crystals. While the parent molecule, 4-hydroxybenzoic acid, occurs naturally in various plants, its transformation into the 4-alkoxy series unlocked a new realm of chemical properties and applications.[1]

The story begins with the synthesis of the necessary precursor, 4-hydroxybenzoic acid. A significant breakthrough came in 1947 when H. Gilman and C. E. Arntzen reported its synthesis from 4-hydroxybenzaldehyde.[1][2] However, the commercial production of 4-hydroxybenzoic acid today primarily relies on the Kolbe–Schmitt reaction, a method dating back to the mid-19th century, which involves the carboxylation of potassium phenoxide under pressure.[1][2]

The introduction of the alkoxy group, which defines this class of compounds, is most commonly achieved through the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and proved to be a cornerstone in the history of organic chemistry by helping to establish the structure of ethers.[3] While Williamson's initial work was not on benzoic acid derivatives, his method provided the essential chemical tool for the future synthesis of 4-alkoxybenzoic acids.

The true ascent of 4-alkoxybenzoic acids began with the discovery and exploration of liquid crystals. These compounds, with their characteristic rod-like molecular structure, were found to be ideal building blocks for materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. The rigid benzoic acid core coupled with the flexible alkoxy chain allows for the fine-tuning of the mesomorphic properties, making them crucial components in the development of liquid crystal displays (LCDs) and other advanced optical materials.

Synthetic Methodologies: Crafting the Building Blocks

The primary route for the synthesis of 4-alkoxybenzoic acids is a two-step process starting from 4-hydroxybenzoic acid. The first and most critical step is the etherification of the phenolic hydroxyl group, followed by any subsequent modifications if required.

Williamson Ether Synthesis

This classical and widely used method offers a versatile approach to synthesizing a homologous series of 4-alkoxybenzoic acids by varying the length of the alkyl halide.

Experimental Protocol:

  • Materials: 4-hydroxybenzoic acid, a corresponding alkyl halide (e.g., ethyl bromide for 4-ethoxybenzoic acid), potassium hydroxide (KOH), and a suitable solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid and a molar excess of potassium hydroxide in the alcohol solvent.

    • Add the alkyl halide to the solution.

    • Reflux the reaction mixture for several hours. The reaction time may need to be extended for longer alkyl chains.[4]

    • After cooling, the solution is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the 4-alkoxybenzoic acid.[4]

    • The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.[4]

A "green" modification of this protocol has been developed using a surfactant as a catalyst in an aqueous medium, which enhances reactivity and simplifies the workup.[5]

Microwave-Assisted Synthesis

To accelerate the synthesis, microwave-assisted techniques have been employed. This method significantly reduces reaction times, often from hours to minutes.

Experimental Protocol:

  • Materials: 4-hydroxybenzoic acid, an alkyl halide, a base such as potassium carbonate, and a suitable solvent for microwave synthesis.

  • Procedure:

    • Combine the reactants in a microwave-safe vessel.

    • Subject the mixture to microwave irradiation at a controlled temperature and time.

    • After the reaction is complete, the product is isolated and purified using standard techniques.

Quantitative Data at a Glance

The physical and biological properties of 4-alkoxybenzoic acids are highly dependent on the length of the alkoxy chain. The following tables summarize key quantitative data for a selection of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methoxybenzoic AcidC₈H₈O₃152.15182-185
4-Ethoxybenzoic AcidC₉H₁₀O₃166.17197-199
4-Propoxybenzoic AcidC₁₀H₁₂O₃180.20144-146[6]
4-Butoxybenzoic AcidC₁₁H₁₄O₃194.23145-148
4-(Octyloxy)benzoic AcidC₁₅H₂₂O₃250.34102-104

Note: Melting points are approximate and can vary based on purity and experimental conditions.

Compound/DerivativeTargetActivity (IC₅₀)Reference
4-Alkoxybenzoic acid derivative (9e)Trypanosome Alternative Oxidase (TAO)<10 nM[2][4]
Farnesyl derivative (16e)Trypanosome Alternative Oxidase (TAO)3.1 nM[2][4]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid (Compound 1)MCF-7 breast cancer cells5.9 µg/ml[7]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid (Compound 1)MDA-MB-468 breast cancer cells1.4 µg/ml[7]
Methyl derivative of Compound 1 (Compound 2)MCF-7 breast cancer cells8.7 µg/ml[7]
Methyl derivative of Compound 1 (Compound 2)MDA-MB-468 breast cancer cells3.7 µg/ml[7]

Biological Significance and Signaling Pathways

Beyond their applications in materials science, 4-alkoxybenzoic acids and their derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities.

Anticancer Activity

Several derivatives of 4-alkoxybenzoic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and target critical pathways involved in cell survival and proliferation.

One notable mechanism is the inhibition of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, 4-hydroxybenzoic acid derivatives can induce protein hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells.[8]

HDAC_Inhibition 4-Alkoxybenzoic_Acid_Derivative 4-Alkoxybenzoic Acid Derivative HDAC Histone Deacetylase (HDAC) 4-Alkoxybenzoic_Acid_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Inhibition of Histone Deacetylase (HDAC) by 4-Alkoxybenzoic Acid Derivatives.

Another promising target is the Trypanosome Alternative Oxidase (TAO) , an enzyme crucial for the respiration of African trypanosomes, the parasites responsible for sleeping sickness. Specific 4-alkoxybenzoic acid derivatives have been shown to be potent inhibitors of TAO, highlighting their potential as antitrypanosomal drugs.[2][4]

TAO_Inhibition 4-Alkoxybenzoic_Acid_Derivative 4-Alkoxybenzoic Acid Derivative TAO Trypanosome Alternative Oxidase (TAO) 4-Alkoxybenzoic_Acid_Derivative->TAO Inhibits Electron_Transport_Chain Parasite Electron Transport Chain TAO->Electron_Transport_Chain Functions in Parasite_Respiration Parasite Respiration Electron_Transport_Chain->Parasite_Respiration Essential for Parasite_Death Parasite Death Parasite_Respiration->Parasite_Death Inhibition leads to

Caption: Inhibition of Trypanosome Alternative Oxidase (TAO).

Estrogenic Activity and Associated Signaling

The precursor, 4-hydroxybenzoic acid, has been shown to exhibit estrogen-like effects by interacting with the estrogen receptor α (ERα) . This interaction triggers a cascade of downstream signaling events, including the activation of the ERK and PI3K/AKT pathways, which are known to be involved in cell proliferation.[3][9]

Estrogenic_Signaling 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid ERa Estrogen Receptor α (ERα) 4-Hydroxybenzoic_Acid->ERa Activates PI3K PI3K ERa->PI3K ERK ERK ERa->ERK AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes

Caption: Estrogen Receptor α-Dependent Signaling Pathway.

Future Directions

The versatility of the 4-alkoxybenzoic acid scaffold continues to inspire new avenues of research. In materials science, the design and synthesis of novel liquid crystalline materials with tailored properties remain an active area of investigation. In the realm of drug discovery, the exploration of these compounds as inhibitors of various enzymes and as modulators of key signaling pathways holds immense promise for the development of new therapeutics for a range of diseases, from cancer to infectious diseases. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.

References

synonyms for 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Isopentyloxy)benzoic Acid

This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its biological significance as a xanthine oxidase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a para-substituted benzoic acid derivative. The presence of the isopentyloxy group imparts increased lipophilicity compared to its parent compound, 4-hydroxybenzoic acid.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Value
Systematic Name 4-(3-Methylbutoxy)benzoic acid
Common Synonyms 4-isoamyloxybenzoic acid, p-Isopentyloxybenzoic acid
CAS Number 2910-85-2[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
InChIKey YNYYRDUFMDDJMV-UHFFFAOYSA-N
SMILES CC(C)CCOC1=CC=C(C=C1)C(=O)O

Synthesis of this compound

The synthesis of this compound is readily achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this case, the sodium salt of 4-hydroxybenzoic acid is reacted with isoamyl bromide (1-bromo-3-methylbutane).

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and isoamyl bromide.

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in water with continuous stirring. This will form the sodium salt of 4-hydroxybenzoic acid (sodium 4-hydroxybenzoate).

  • Alkylation: To the solution of the sodium phenoxide, add isoamyl bromide (1.1 eq).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a beaker and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), as indicated by pH paper. This will precipitate the this compound.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[3][4][5] Dissolve the solid in a minimal amount of hot ethanol or an ethanol-water mixture.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Synthesis Workflow Diagram

SynthesisWorkflow Reactant1 4-Hydroxybenzoic Acid Intermediate Sodium 4-hydroxybenzoate (in situ) Reactant1->Intermediate Deprotonation Reactant2 Isoamyl Bromide Product This compound Reactant2->Product SN2 Attack Reagent1 NaOH Reagent1->Intermediate Solvent Ethanol Solvent->Intermediate Intermediate->Product Purification Recrystallization Product->Purification Purification

Caption: Williamson ether synthesis of this compound.

Biological Activity: Xanthine Oxidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase.[7] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9][10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[11]

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on xanthine oxidase. The assay measures the formation of uric acid, which absorbs light at 295 nm.[8][12]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in the buffer immediately before use.[13]

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (DMSO).

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[8][13]

  • Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.

  • Measurement: Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes using a microplate reader. The rate of absorbance increase corresponds to the rate of uric acid formation.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway of Xanthine Oxidase and its Inhibition

Xanthine oxidase plays a crucial role in purine metabolism and the generation of reactive oxygen species (ROS).[14] Inhibition of this enzyme can have significant downstream effects on cellular signaling.

SignalingPathway cluster_purine Purine Catabolism cluster_ros ROS Generation cluster_effects Downstream Cellular Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase ROS ROS (O₂⁻, H₂O₂) XanthineOxidase->ROS e⁻ transfer O2 O₂ O2->ROS Inflammation Inflammation ROS->Inflammation CellAdhesion Altered Cell Adhesion ROS->CellAdhesion Apoptosis Apoptosis ROS->Apoptosis Inhibitor This compound (Inhibitor) Inhibitor->XanthineOxidase Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound.

The inhibition of xanthine oxidase by compounds like this compound reduces the production of uric acid, which is the primary therapeutic goal for treating hyperuricemia and gout.[11] Furthermore, by decreasing the activity of xanthine oxidase, the production of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is also attenuated.[14][15] ROS are known to act as second messengers in various signaling pathways that can lead to inflammation, altered cell adhesion, and apoptosis.[16][17] Therefore, inhibitors of xanthine oxidase may also exert beneficial effects by mitigating ROS-induced cellular damage.[17]

References

health and safety information for 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 4-(Isopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Irritation2H315: Causes skin irritation.[1][2][3][4]
Eye Irritation2H319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation.[1][2][3][4]

GHS Pictogram:

  • GHS07: Exclamation mark (indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation).[2]

Precautionary Measures and Safety Protocols

A series of precautionary statements are advised to minimize risk when handling this compound. These are outlined in the table below.

Table 2: GHS Precautionary Statements

TypeCodePrecautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4]
PreventionP264Wash hands thoroughly after handling.[1][2]
PreventionP270Do not eat, drink or smoke when using this product.[1]
PreventionP271Use only outdoors or in a well-ventilated area.[1][2]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
ResponseP302+P352IF ON SKIN: Wash with plenty of water.[1][2]
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
ResponseP312Call a POISON CENTER/doctor if you feel unwell.[3]
ResponseP330Rinse mouth.[1]
ResponseP332+P313If skin irritation occurs: Get medical advice/attention.
ResponseP337+P313If eye irritation persists: Get medical advice/attention.
ResponseP362+P364Take off contaminated clothing and wash it before reuse.[1][2][3]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
StorageP405Store locked up.[1][2][4]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[2][3]

Experimental Protocols for Safety Assessment

experimental_workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro Toxicity cluster_invivo In Vivo Toxicity cluster_risk Risk Assessment physchem_char Characterization (Solubility, pKa, LogP) skin_irritation Skin Irritation (OECD 439) physchem_char->skin_irritation Informs testing strategy eye_irritation Eye Irritation (OECD 492) physchem_char->eye_irritation mutagenicity Mutagenicity (Ames Test - OECD 471) physchem_char->mutagenicity acute_oral Acute Oral Toxicity (OECD 423) skin_irritation->acute_oral Positive result may trigger dermal_toxicity Acute Dermal Toxicity (OECD 402) eye_irritation->dermal_toxicity Positive result may trigger risk_assessment Hazard and Exposure Assessment mutagenicity->risk_assessment acute_oral->risk_assessment dermal_toxicity->risk_assessment sds Safety Data Sheet Generation risk_assessment->sds irritation_pathway cluster_cellular Cellular Events cluster_immune Immune Response cluster_symptoms Clinical Manifestation exposure Exposure to This compound cell_stress Keratinocyte Stress and Damage exposure->cell_stress mediator_release Release of Inflammatory Mediators (Cytokines, Chemokines) cell_stress->mediator_release immune_cell_recruitment Recruitment of Immune Cells (e.g., Neutrophils) mediator_release->immune_cell_recruitment inflammation Inflammation immune_cell_recruitment->inflammation symptoms Redness, Swelling, Pain (Irritation) inflammation->symptoms

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the nematic liquid crystal, 4-cyanophenyl 4-(isopentyloxy)benzoate, from 4-(isopentyloxy)benzoic acid. The synthesis is achieved via a Steglich esterification, a mild and efficient method suitable for this class of compounds. These protocols are intended for researchers in materials science, organic chemistry, and drug development who require a reliable method for the preparation of calamitic liquid crystals. The document includes a detailed experimental procedure, characterization data, and safety precautions.

Introduction

Nematic liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their molecules possess long-range orientational order but no long-range positional order, allowing them to flow like a liquid while exhibiting anisotropic optical and electrical properties. This unique combination of properties makes them invaluable in technologies such as liquid crystal displays (LCDs).

The molecular design of a nematic liquid crystal typically involves a rigid core, flexible terminal groups, and often a polar group to induce a dipole moment. The target molecule, 4-cyanophenyl 4-(isopentyloxy)benzoate, embodies this design. The biphenyl benzoate core provides rigidity, the isopentyloxy chain offers flexibility, and the terminal cyano group introduces a strong dipole, which is crucial for the formation and stability of the nematic phase.

The synthesis of such liquid crystals often involves the formation of an ester linkage between a substituted benzoic acid and a phenol. The Steglich esterification is a particularly effective method for this transformation as it proceeds under mild, neutral conditions, which is advantageous for substrates that may be sensitive to harsher reagents. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate

The synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate is achieved through the Steglich esterification of this compound and 4-cyanophenol.

Reaction Scheme:

  • This compound + 4-Cyanophenol --(DCC, DMAP)--> 4-Cyanophenyl 4-(isopentyloxy)benzoate + Dicyclohexylurea (DCU)

Materials and Equipment
Material/EquipmentSpecifications
Reactants
This compound>98% purity
4-Cyanophenol>98% purity
N,N'-Dicyclohexylcarbodiimide (DCC)>99% purity
4-Dimethylaminopyridine (DMAP)>99% purity
Solvent
Dichloromethane (DCM)Anhydrous, >99.8%
Other Reagents
Hydrochloric acid (HCl)1 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)
Glassware and Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Buchner funnel and filter paper
Rotary evaporator
Recrystallization apparatus
Thin-layer chromatography (TLC) platesSilica gel
UV lamp (254 nm)
Melting point apparatus
Polarizing optical microscope (POM) with hot stage
Differential Scanning Calorimeter (DSC)
Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: While stirring at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Buchner funnel to remove the DCU.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a white solid. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

    • Filter the purified crystals and dry them under vacuum.

Characterization

The identity and purity of the synthesized 4-cyanophenyl 4-(isopentyloxy)benzoate should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C=O stretch of the ester).

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

The liquid crystalline properties of the purified product should be investigated using:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.

  • Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren texture) upon heating and cooling.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 4-cyanophenyl 4-(isopentyloxy)benzoate.

ParameterExpected Value/Range
Reactant Molar Ratios
This compound1.0 eq
4-Cyanophenol1.0 eq
DCC1.1 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Product Characterization
Yield70 - 90%
Melting Point (Crystal to Nematic)~60 - 80 °C
Clearing Point (Nematic to Isotropic)~80 - 100 °C
Nematic Range~20 °C

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactant1 This compound Setup Dissolve Reactants & Catalyst in DCM Reactant1->Setup Reactant2 4-Cyanophenol Reactant2->Setup Reagent1 DCC Addition Add DCC Solution Reagent1->Addition Reagent2 DMAP Reagent2->Setup Solvent Anhydrous DCM Solvent->Setup Cooling Cool to 0°C Setup->Cooling Cooling->Addition Stirring Stir at RT for 12-24h Addition->Stirring Filtration1 Filter DCU Stirring->Filtration1 Washing Wash with HCl, NaHCO3, Brine Filtration1->Washing Drying Dry with MgSO4 Washing->Drying Concentration Evaporate Solvent Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Filtration2 Filter Crystals Recrystallization->Filtration2 Drying_Final Dry under Vacuum Filtration2->Drying_Final Characterization Characterize (NMR, IR, MS, DSC, POM) Drying_Final->Characterization Product 4-Cyanophenyl 4-(isopentyloxy)benzoate Characterization->Product Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_esterification Ester Formation cluster_byproduct Byproduct Formation Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU releases DMAP DMAP (Catalyst) DMAP->Acyl_DMAP Acyl_DMAP->DMAP regenerates Ester 4-Cyanophenyl 4-(isopentyloxy)benzoate Acyl_DMAP->Ester + 4-Cyanophenol Phenol 4-Cyanophenol Phenol->Ester

Application Notes and Protocols: 4-(Isopentyloxy)benzoic Acid as a Precursor for Bent-Core Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(isopentyloxy)benzoic acid as a key precursor in the synthesis of bent-core liquid crystals. These materials are of significant interest for their unique mesomorphic properties and potential applications in advanced displays, sensors, and other optoelectronic devices.

Introduction

Bent-core liquid crystals, also known as "banana" liquid crystals, are a fascinating class of materials that exhibit unique physical properties, including spontaneous polarization and chirality in achiral molecules. The molecular shape of these compounds, characterized by a bend in the central core, leads to the formation of novel mesophases that are not observed in conventional rod-like (calamitic) liquid crystals.

This compound is a valuable building block for the synthesis of bent-core liquid crystals. The isopentyloxy tail provides flexibility and influences the packing of the molecules, which in turn affects the transition temperatures and the type of mesophases observed. The general strategy for synthesizing bent-core liquid crystals from this precursor involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is converted into a more reactive species, typically an acid chloride.

  • Esterification: The resulting acid chloride is then reacted with a "bent" core molecule, which is typically a dihydroxy compound such as resorcinol or 3-hydroxybenzoic acid, to form the final bent-core liquid crystal.

This document will provide detailed protocols for these key synthetic steps and for the characterization of the resulting liquid crystalline materials.

Data Presentation

The length and branching of the terminal alkoxy chains on bent-core liquid crystals significantly influence their mesomorphic properties. The following table summarizes the phase transition temperatures and enthalpies for a series of symmetric bent-core liquid crystals derived from 4-alkoxybenzoic acids and a resorcinol core, illustrating the effect of varying the alkyl chain. While specific data for the isopentyloxy derivative is not available in the literature, the data for similar linear and branched alkoxy chains provide a useful comparison.

Alkoxy Chain (R)Compound StructureCr → SmC/Col (°C)SmC/Col → N (°C)N → Iso (°C)ΔH (kJ/mol)
n-Octyloxy121-15829.8
n-Decyloxy118-15534.2
n-Dodecyloxy115-15138.7
2-Ethylhexyloxy98-13525.1

Note: Data is compiled from various sources for analogous compounds and is intended for comparative purposes. Cr = Crystal, SmC = Smectic C, Col = Columnar, N = Nematic, Iso = Isotropic Liquid. The type of mesophase can vary depending on the specific molecular structure.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a symmetric bent-core liquid crystal using this compound and resorcinol as the bent core.

Protocol 1: Synthesis of 4-(Isopentyloxy)benzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the subsequent esterification reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene or DCM.

  • Method A (Thionyl Chloride): Slowly add an excess of thionyl chloride (2-3 eq.) to the suspension.

  • Method B (Oxalyl Chloride): Add oxalyl chloride (1.5-2.0 eq.) followed by a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure.

  • The resulting crude 4-(isopentyloxy)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 1,3-Phenylene bis(4-(isopentyloxy)benzoate) (A Bent-Core Liquid Crystal)

This protocol details the esterification of 4-(isopentyloxy)benzoyl chloride with resorcinol to form the final bent-core liquid crystal.

Materials:

  • 4-(Isopentyloxy)benzoyl chloride (from Protocol 1)

  • Resorcinol (1,3-dihydroxybenzene)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve resorcinol (1.0 eq.) and anhydrous pyridine (2.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-(isopentyloxy)benzoyl chloride (2.1 eq.) in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel to yield the pure bent-core liquid crystal.

Protocol 3: Characterization of Mesomorphic Properties

The liquid crystalline properties of the synthesized compound are typically characterized using the following techniques.

a) Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Slowly cool the sample and observe the formation of different liquid crystalline textures through the polarized microscope.

  • Identify the different mesophases based on their characteristic textures (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic phases).

  • Record the temperatures at which phase transitions occur.

b) Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid).

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Heat the sample again at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures and enthalpies.[1]

  • The peak of the endothermic or exothermic transitions corresponds to the phase transition temperatures. The area under the peak is used to calculate the enthalpy of the transition.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of a symmetric bent-core liquid crystal from this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_end Final Product start1 This compound process1 Reaction with SOCl₂ or (COCl)₂ start1->process1 start2 Resorcinol process2 Esterification with Resorcinol in Pyridine start2->process2 intermediate 4-(Isopentyloxy)benzoyl Chloride process1->intermediate intermediate->process2 end_product Bent-Core Liquid Crystal process2->end_product

Caption: Synthetic pathway for a bent-core liquid crystal.

Structure-Property Relationship

This diagram illustrates the key molecular features of a bent-core liquid crystal precursor and their influence on the final material properties.

StructureProperty cluster_precursor Precursor: this compound cluster_features Molecular Features cluster_properties Influence on LC Properties precursor This compound alkoxy Isopentyloxy Chain (Flexible Tail) precursor->alkoxy benzoic Benzoic Acid (Rigid Core Component) precursor->benzoic packing Molecular Packing alkoxy->packing affects benzoic->packing contributes to transition_temp Phase Transition Temperatures packing->transition_temp determines mesophase Mesophase Type (Smectic, Nematic, etc.) packing->mesophase determines

Caption: Influence of molecular structure on liquid crystal properties.

References

Application Notes and Protocols for the Synthesis of 4-(Isopentyloxy)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isopentyloxy)benzoic acid and its derivatives are a class of organic compounds with significant potential in materials science and medicinal chemistry. The presence of the isopentyloxy group imparts increased lipophilicity and can influence the molecule's liquid crystalline properties and biological activity. These compounds serve as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of this compound via Williamson ether synthesis, followed by its conversion to ester and amide derivatives.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound

ParameterValue
Starting Material4-Hydroxybenzoic acid
ReagentsIsopentyl bromide, Potassium carbonate
SolventAcetone
Reaction Time24 hours
Reaction TemperatureReflux (approx. 56°C)
Yield~85%
Melting Point148-150°C

Table 2: Synthesis of Methyl 4-(Isopentyloxy)benzoate

ParameterValue
Starting MaterialThis compound
ReagentsMethanol, Sulfuric acid (catalyst)
SolventMethanol
Reaction Time4 hours
Reaction TemperatureReflux (approx. 65°C)
Yield~90%
Physical StateLiquid

Table 3: Synthesis of N-Phenyl-4-(isopentyloxy)benzamide

ParameterValue
Starting MaterialThis compound
ReagentsAniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(Dimethylamino)pyridine (DMAP)
SolventDichloromethane (DCM)
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Yield~92%
Physical StateSolid

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and isopentyl bromide.

Materials:

  • 4-Hydroxybenzoic acid

  • Isopentyl bromide (3-methyl-1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add isopentyl bromide (1.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

Protocol 2: Synthesis of Methyl 4-(Isopentyloxy)benzoate via Fischer Esterification

This protocol details the esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-(isopentyloxy)benzoate as a liquid.

Protocol 3: Synthesis of N-Phenyl-4-(isopentyloxy)benzamide via Amide Coupling

This protocol describes the formation of an amide bond between this compound and aniline.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous dichloromethane.

  • Add EDC (1.2 eq) to the solution and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-phenyl-4-(isopentyloxy)benzamide.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions cluster_ester Esterification cluster_amide Amide Coupling Start 4-Hydroxybenzoic Acid Reagents1 Isopentyl Bromide, K2CO3 Reaction1 Williamson Ether Synthesis (Acetone, Reflux, 24h) Start->Reaction1 Reagents1->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 Fischer Esterification (Reflux, 4h) Product1->Reaction2 Reaction3 Amide Coupling (DCM, RT, 12h) Product1->Reaction3 Reagents2 Methanol, H2SO4 Reagents2->Reaction2 Product2 Methyl 4-(Isopentyloxy)benzoate Reaction2->Product2 Reagents3 Aniline, EDC, DMAP Reagents3->Reaction3 Product3 N-Phenyl-4-(isopentyloxy)benzamide Reaction3->Product3

Caption: Synthetic workflow for this compound and its derivatives.

Signaling_Pathway cluster_pathway Potential Biological Signaling Pathway Modulation Molecule This compound Derivatives Target Molecular Target (e.g., Enzyme, Receptor) Molecule->Target Binding/ Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Signaling->Response

Caption: Putative signaling pathway for this compound derivatives.

Application of 4-(Isopentyloxy)benzoic Acid in Ferroelectric Liquid Crystals: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-(Isopentyloxy)benzoic acid is a derivative of benzoic acid that holds potential for application in the formulation of ferroelectric liquid crystals (FLCs). Its molecular structure, featuring a flexible isopentyloxy tail and a rigid benzoic acid core, allows it to be incorporated into liquid crystal mixtures to modify their physical and electro-optical properties. This document provides an overview of its potential applications, protocols for its synthesis and characterization, and the experimental setups required for evaluating its impact on FLC mixtures.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.

Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromo-3-methylbutane (isopentyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • ¹H NMR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-hydroxybenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and acetone (150 mL).

  • Addition of Alkyl Halide: While stirring, add 1-bromo-3-methylbutane (1.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 24 hours.

  • Work-up:

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Evaporate the acetone from the filtrate using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with 1 M HCl (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the sodium sulfate and evaporate the diethyl ether to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using FTIR and ¹H NMR spectroscopy.

Expected Results:

The synthesis should yield a white crystalline solid. The FTIR spectrum is expected to show a characteristic C=O stretch for the carboxylic acid and C-O stretches for the ether linkage. The ¹H NMR spectrum should confirm the presence of the isopentyl group and the aromatic protons of the benzoic acid moiety.

Preparation and Characterization of Ferroelectric Liquid Crystal Mixtures

The synthesized this compound can be used as a dopant in a host ferroelectric liquid crystal mixture to investigate its effect on the mesomorphic and electro-optical properties.

Protocol: Preparation of FLC Mixtures

  • Weighing: Accurately weigh the host FLC material and the desired percentage of this compound.

  • Mixing: Dissolve both components in a common volatile solvent (e.g., dichloromethane).

  • Homogenization: Thoroughly mix the solution to ensure a homogeneous distribution.

  • Solvent Evaporation: Slowly evaporate the solvent in a clean, dust-free environment, followed by drying under vacuum to remove any residual solvent.

Protocol: Characterization of FLC Mixtures

1. Phase Transition Analysis:

  • Technique: Polarizing Optical Microscopy (POM) with a hot stage and Differential Scanning Calorimetry (DSC).

  • Procedure:

    • A small amount of the FLC mixture is placed between two glass slides and observed under a polarizing microscope while heating and cooling at a controlled rate.

    • For DSC, a small, weighed amount of the mixture is sealed in an aluminum pan and subjected to a controlled temperature program.

  • Data to be Collected: Phase transition temperatures (e.g., Crystal to Smectic C, Smectic C to Smectic A, Smectic A to Nematic, Nematic to Isotropic) and the corresponding enthalpy changes.

2. Electro-Optical Characterization:

  • Technique: Electro-optical switching measurements.

  • Experimental Setup: A commercially available or custom-built setup including a polarizing microscope, a photodiode, a function generator, a voltage amplifier, and an oscilloscope. The FLC mixture is introduced into a thin (e.g., 2-5 µm) cell with transparent ITO electrodes.

  • Procedure:

    • Apply a square-wave electric field across the cell.

    • Measure the transmitted light intensity through the cell as a function of the applied voltage.

  • Data to be Collected:

    • Spontaneous Polarization (Ps): Measured using the polarization reversal current method.

    • Switching Time (τ): The time taken for the FLC molecules to switch between two stable states upon reversal of the electric field.

    • Tilt Angle (θ): The angle between the molecular long axis and the layer normal in the Smectic C* phase, determined by measuring the extinction angles under the microscope.

Data Presentation

While specific data for FLCs containing this compound is not available, the following tables illustrate how such data should be structured for clear comparison.

Table 1: Phase Transition Temperatures of FLC Mixtures

Mixture Composition (wt%)TransitionTemperature (°C)Enthalpy (J/g)
Host FLCCr → SmC
SmC → SmA
SmA → N
N → Iso
Host FLC + 1% AdditiveCr → SmC
SmC → SmA
SmA → N
N → Iso
Host FLC + 5% AdditiveCr → SmC
SmC → SmA
SmA → N
N → Iso

Table 2: Electro-Optical Properties of FLC Mixtures at a Fixed Temperature

Mixture Composition (wt%)Spontaneous Polarization (nC/cm²)Switching Time (µs)Tilt Angle (°)
Host FLC
Host FLC + 1% Additive
Host FLC + 5% Additive

Visualizations

Diagram 1: Synthesis of this compound

Synthesis reagent1 4-Hydroxybenzoic acid reaction Williamson Ether Synthesis reagent1->reaction reagent2 1-Bromo-3-methylbutane reagent2->reaction base K₂CO₃ base->reaction solvent Acetone solvent->reaction Reflux, 24h product 4-(Isopentyloxy)benzoic acid reaction->product

Caption: Williamson ether synthesis of this compound.

Diagram 2: Experimental Workflow for FLC Characterization

FLC_Workflow cluster_prep Sample Preparation cluster_char Characterization start Weigh Host FLC & Additive mix Dissolve in Solvent start->mix homogenize Homogenize mix->homogenize evaporate Evaporate Solvent homogenize->evaporate pom Polarizing Optical Microscopy (POM) evaporate->pom dsc Differential Scanning Calorimetry (DSC) evaporate->dsc electro_optic Electro-Optical Measurements evaporate->electro_optic data_analysis Data Analysis & Comparison pom->data_analysis Phase ID & Transition Temps dsc->data_analysis Transition Temps & Enthalpy electro_optic->data_analysis Ps, τ, θ

Caption: Workflow for FLC mixture preparation and characterization.

This compound represents a potentially valuable component in the design of new ferroelectric liquid crystal mixtures. By following the outlined protocols for its synthesis and for the characterization of FLC mixtures containing it, researchers can systematically investigate its influence on key material properties. The generation of quantitative data, as structured in the example tables, is crucial for understanding its structure-property relationships and for the rational design of advanced FLC materials for various electro-optical applications. Further research is required to populate these tables with specific experimental values and to fully elucidate the role of this compound in ferroelectric liquid crystals.

Application Notes and Protocols: 4-(Isopentyloxy)benzoic Acid in Display Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(isopentyloxy)benzoic acid as a mesogenic compound in liquid crystal displays (LCDs). The protocols detail the synthesis, purification, and characterization of this material, forming a basis for its application in advanced display technologies.

Introduction to this compound in Liquid Crystal Displays

This compound, also known as 4-(3-methylbutoxy)benzoic acid, is a key component in the formulation of nematic liquid crystal mixtures. Its molecular structure, featuring a rigid benzoic acid core and a flexible isopentyloxy tail, is conducive to the formation of the mesophases essential for the operation of liquid crystal displays. Benzoic acid derivatives are widely utilized in the development of liquid crystal materials due to their ability to form stable, hydrogen-bonded dimers.[1] This dimerization elongates the molecular structure, enhancing the anisotropy required for liquid crystalline behavior.[1]

In display technology, the primary application of this compound and similar alkoxybenzoic acids is as a component in nematic liquid crystal mixtures. These mixtures are engineered to exhibit a nematic phase over a broad temperature range, which is crucial for the reliable operation of LCDs in various environments. The addition of such compounds can influence key electro-optical properties of the final display, including threshold voltage, response time, and contrast ratio. While most liquid crystal display materials are mixtures of multiple compounds to achieve the desired performance characteristics, the study of individual components like this compound is fundamental to understanding their contribution to the overall properties of the mixture.[1]

Physicochemical Properties and Data

PropertyDescriptionTypical Value Range for Alkoxybenzoic AcidsReference
Molecular Formula C₁₂H₁₆O₃-[2]
Molecular Weight 208.25 g/mol -[2]
CAS Number 2910-85-2-[3]
Crystal to Nematic Transition (TC-N) Temperature at which the solid crystal transitions to the nematic liquid crystal phase.90 - 120 °C[4][5]
Nematic to Isotropic Transition (TN-I) Temperature at which the nematic liquid crystal phase transitions to the isotropic liquid phase (clearing point).110 - 150 °C[4][5]
Enthalpy of Fusion (ΔHC-N) The energy required for the crystal to nematic transition.20 - 40 kJ/mol[1]
Enthalpy of Clearing (ΔHN-I) The energy required for the nematic to isotropic transition.0.5 - 2 kJ/mol[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of alkoxybenzoic acids and their liquid crystalline properties.

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar 4-(4-pentenyloxy)benzoic acid.[6]

Materials:

  • 4-Hydroxybenzoic acid

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.

  • Add a molar excess of potassium carbonate to the solution.

  • Slowly add isoamyl bromide to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the potassium salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2 to precipitate the crude product.

  • Collect the precipitate by filtration and wash with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, ether linkage).

  • Elemental Analysis: To determine the elemental composition.

Characterization of Liquid Crystalline Properties

a) Differential Scanning Calorimetry (DSC):

DSC is used to determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • Accurately weigh 3-5 mg of the synthesized this compound into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected clearing point (e.g., 160 °C).

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history consistency.

  • Analyze the resulting thermogram to identify the peak temperatures of the endothermic and exothermic transitions, which correspond to the phase transitions.

b) Polarized Optical Microscopy (POM):

POM is used to visually identify the liquid crystalline mesophases by observing their characteristic textures.

Protocol:

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing microscope as it is heated and cooled.

  • The nematic phase will typically exhibit a characteristic schlieren or marbled texture. The smectic phase, if present, may show focal-conic or fan-shaped textures.

  • Record the temperatures at which these textural changes occur and compare them with the DSC data.

Visualizations

Molecular Structure and Dimerization

The following diagram illustrates the molecular structure of this compound and its dimerization through hydrogen bonding, which is a key factor in its liquid crystalline behavior.

Caption: Dimerization of this compound via hydrogen bonding.

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for synthesizing and characterizing the liquid crystalline properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (4-Hydroxybenzoic acid, Isoamyl bromide) reaction Williamson Ether Synthesis start->reaction purification Recrystallization reaction->purification product Pure this compound purification->product structural Structural Analysis (NMR, FT-IR) product->structural thermal Thermal Analysis (DSC) product->thermal optical Optical Microscopy (POM) product->optical phase_temps Phase Transition Temperatures thermal->phase_temps enthalpies Transition Enthalpies thermal->enthalpies textures Mesophase Textures optical->textures

Caption: Workflow for synthesis and characterization of this compound.

References

Application Notes: Synthesis and Evaluation of Xanthine Oxidase Inhibitors Derived from 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other health complications such as kidney disease and cardiovascular problems. Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibition of XO is a key therapeutic strategy for managing hyperuricemia. This document provides detailed protocols for the synthesis of novel xanthine oxidase inhibitors derived from 4-(isopentyloxy)benzoic acid, specifically focusing on 4-(isopentyloxy)-3-nitrobenzamide derivatives. Recent studies have identified compounds in this class with potent inhibitory activity against xanthine oxidase.[1] The optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, has demonstrated exceptional in vitro potency, making it a promising lead for further development.[1] These application notes provide a comprehensive guide for the synthesis, purification, and in vitro evaluation of these compounds.

Data Presentation

The following table summarizes the in vitro potency and drug-like properties of the optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k), as a xanthine oxidase inhibitor.[1]

CompoundIC50 (μM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
6k 0.130.413.73

Experimental Protocols

Protocol 1: Synthesis of 4-(Isopentyloxy)-3-nitrobenzoic Acid

This protocol describes the synthesis of the key intermediate, 4-(isopentyloxy)-3-nitrobenzoic acid, from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Iso-pentyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add K₂CO₃ (2.5 eq) and iso-pentyl bromide (1.2 eq).

    • Stir the mixture at 80°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

  • Nitration:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by pouring it into ice water.

    • Separate the organic layer, and wash it with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 4-(isopentyloxy)-3-nitrobenzoic acid.

Protocol 2: Synthesis of 4-Isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k)

This protocol details the amide coupling of 4-(isopentyloxy)-3-nitrobenzoic acid with 3-aminopyrazole.

Materials:

  • 4-(isopentyloxy)-3-nitrobenzoic acid

  • 3-aminopyrazole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(isopentyloxy)-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add 3-aminopyrazole (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k).

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of the synthesized compounds on xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Synthesized inhibitor compounds

  • Allopurinol (positive control)

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine (150 µM) in the potassium phosphate buffer.

    • Prepare stock solutions of the test inhibitors and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase in potassium phosphate buffer.

  • Assay in 96-well Plate:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance every minute for 10-15 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

synthesis_workflow A 4-Hydroxybenzoic Acid B 4-(Isopentyloxy)benzoic Acid A->B Iso-pentyl bromide, K2CO3, DMF C 4-(Isopentyloxy)-3-nitrobenzoic Acid B->C HNO3, H2SO4, DCM D 4-Isopentyloxy-N-(1H-pyrazol-3-yl) -3-nitrobenzamide (6k) C->D 3-Aminopyrazole, HATU, DIPEA, DMF

Caption: Synthetic workflow for 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide.

assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent Solutions (Buffer, Xanthine, Enzyme, Inhibitor) B Add Buffer, Inhibitor, and Xanthine Oxidase to 96-well Plate A->B C Pre-incubate at 25°C for 15 minutes B->C D Initiate Reaction with Xanthine Solution C->D E Measure Absorbance at 295 nm over Time D->E F Calculate Rate of Uric Acid Formation E->F G Determine % Inhibition and IC50 Value F->G

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

References

Application Notes and Protocols for the Development of VLA-4 Antagonists Based on 4-(Isopentyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in inflammatory responses, playing a crucial role in the adhesion and migration of leukocytes from the bloodstream into inflamed tissues. Its involvement in various inflammatory and autoimmune diseases has made it a significant target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the development and evaluation of novel VLA-4 antagonists derived from a 4-(isopentyloxy)benzoic acid scaffold. While specific quantitative data for this compound derivatives were not publicly available at the time of this writing, the following sections will utilize data from closely related benzoic acid derivatives to exemplify the application of these protocols.

Data Presentation

The following tables summarize the kind of quantitative data that should be generated and presented for novel VLA-4 antagonists. The data presented here are based on published findings for other benzoic acid derivatives and serve as a template.[1]

Table 1: In Vitro Activity of Benzoic Acid Derivative VLA-4 Antagonists

Compound IDStructureVLA-4 IC50 (nM)Cell Adhesion IC50 (nM)
Example A [Structure of a potent benzoic acid derivative]0.511.2
Example B [Structure of a related benzoic acid derivative]1.63.5
This compound scaffold [Generic structure of the target scaffold]Data to be determinedData to be determined

Table 2: Pharmacokinetic Properties of a Lead Benzoic Acid Derivative (Example A)

SpeciesClearance (CL, mL/min/kg)Bioavailability (F, %)
Mouse 18.528
Rat 5.236
Dog 3.655

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for this compound derivatives, which can be adapted based on the desired final compound.

Materials:

  • 4-Hydroxybenzoic acid

  • Isopentyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Thionyl chloride (SOCl2)

  • Appropriate amine (R-NH2)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Alkylation of 4-Hydroxybenzoic Acid:

    • Dissolve 4-hydroxybenzoic acid in DMF.

    • Add K2CO3 to the solution.

    • Add isopentyl bromide dropwise and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain this compound.

  • Amide Coupling:

    • Suspend this compound in DCM.

    • Add SOCl2 and a catalytic amount of DMF. Reflux the mixture for 2 hours.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • Dissolve the acid chloride in DCM and add to a solution of the desired amine and TEA in DCM at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na2SO4 and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final this compound derivative.

Protocol 2: In Vitro VLA-4 Competitive Binding Assay

This assay determines the ability of a test compound to inhibit the binding of a fluorescently labeled ligand to VLA-4 expressed on the surface of cells.[2][3]

Materials:

  • VLA-4 expressing cell line (e.g., Jurkat cells)

  • Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and wash the VLA-4 expressing cells, then resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 25 µL of the test compound dilutions or vehicle control to the respective wells.

  • Add 25 µL of the fluorescently labeled VLA-4 ligand at a concentration equal to its Kd.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Analyze the fluorescence intensity of each well using a flow cytometer or a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Protocol 3: Cell Adhesion Assay to VCAM-1

This assay measures the ability of VLA-4 antagonists to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1, a primary ligand for VLA-4.[4][5]

Materials:

  • VLA-4 expressing cell line (e.g., Jurkat cells) labeled with a fluorescent dye (e.g., Calcein-AM)

  • Recombinant human VCAM-1

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., HBSS with 1% BSA)

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS to remove unbound VCAM-1 and block with 1% BSA in PBS for 1 hour at 37°C.

  • Label the VLA-4 expressing cells with a fluorescent dye according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay buffer to a concentration of 5 x 10^5 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.

  • Add 100 µL of the cell suspension to each VCAM-1 coated well.

  • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Gently wash the wells twice with assay buffer to remove non-adherent cells.

  • Add 100 µL of assay buffer to each well and measure the fluorescence using a fluorescence plate reader.

  • Calculate the percentage of adhesion inhibition and determine the IC50 value.

Protocol 4: Ovalbumin (OVA)-Induced Murine Asthma Model

This in vivo model is used to evaluate the efficacy of VLA-4 antagonists in a model of allergic airway inflammation.[6][7][8][9][10]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Test compound formulated for oral or intraperitoneal administration

  • Phosphate-buffered saline (PBS)

  • Methacholine

  • Equipment for measuring airway hyperresponsiveness (AHR)

  • Materials for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

  • Challenge: On days 24, 25, and 26, challenge the mice by intranasal administration of 50 µg OVA in 50 µL of PBS.

  • Treatment: Administer the test compound (e.g., 1-100 mg/kg) daily from day 23 to day 26. The control group receives the vehicle.

  • Assessment of Airway Hyperresponsiveness (AHR): On day 27, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL by instilling and recovering 1 mL of PBS into the lungs.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.

  • Data Analysis: Compare the AHR and inflammatory cell influx between the treated and control groups to evaluate the efficacy of the VLA-4 antagonist.

Protocol 5: Carrageenan-Induced Rat Pleurisy Model

This in vivo model assesses the anti-inflammatory effects of VLA-4 antagonists in an acute inflammation model.[11][12][13][14]

Materials:

  • Sprague-Dawley rats (200-250 g)

  • λ-Carrageenan

  • Test compound formulated for oral or intraperitoneal administration

  • Saline

  • Heparin

  • Materials for pleural lavage and cell counting

Procedure:

  • Induce pleurisy by injecting 0.2 mL of a 1% carrageenan solution in saline into the pleural cavity of the rats.

  • Administer the test compound (e.g., 1-100 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle.

  • Four hours after the carrageenan injection, euthanize the animals.

  • Collect the pleural exudate by washing the pleural cavity with 2 mL of saline containing heparin.

  • Measure the volume of the exudate.

  • Determine the total and differential leukocyte counts in the exudate.

  • Data Analysis: Compare the exudate volume and leukocyte infiltration between the treated and control groups to assess the anti-inflammatory activity of the VLA-4 antagonist.

Visualizations

VLA4_Signaling_Pathway cluster_intracellular Intracellular Space VCAM1 VCAM-1 Adhesion Cell Adhesion VCAM1->Adhesion Fibronectin Fibronectin Migration Cell Migration Fibronectin->Migration VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active VLA4_active->VCAM1 binds VLA4_active->Fibronectin binds Chemokine_Receptor Chemokine Receptor Signaling_Cascade Signaling Cascade Chemokine_Receptor->Signaling_Cascade activates Chemokine Chemokine Chemokine->Chemokine_Receptor binds Talin Talin Talin->VLA4_inactive binds to β-subunit Kindlin Kindlin Kindlin->VLA4_inactive binds to β-subunit Signaling_Cascade->Talin activates Signaling_Cascade->Kindlin activates Adhesion->Migration

Caption: VLA-4 Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Design Compound Design (4-isopentyloxy)benzoic acid scaffold Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay VLA-4 Binding Assay (IC50 determination) Purification->Binding_Assay Adhesion_Assay Cell Adhesion Assay (Functional Inhibition) Binding_Assay->Adhesion_Assay PK_Studies Pharmacokinetic Studies (Mouse, Rat) Adhesion_Assay->PK_Studies SAR Structure-Activity Relationship (SAR) Adhesion_Assay->SAR Asthma_Model Murine Asthma Model (Efficacy) PK_Studies->Asthma_Model Pleurisy_Model Rat Pleurisy Model (Anti-inflammatory effect) PK_Studies->Pleurisy_Model Asthma_Model->SAR Pleurisy_Model->SAR SAR->Design Iterative Improvement Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for 4-(Isopentyloxy)benzoic Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(isopentyloxy)benzoic acid and its derivatives as a promising class of antimicrobial agents. This document details their potential mechanism of action, summarizes antimicrobial activity data for structurally related compounds, and provides detailed protocols for their evaluation.

Introduction

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The this compound scaffold, which features a five-carbon branched alkyl chain, is of particular interest. This structural feature is anticipated to enhance lipophilicity, which may, in turn, improve its ability to interact with and disrupt microbial cell membranes. Structurally, these compounds are related to parabens (alkyl esters of 4-hydroxybenzoic acid), which are widely used as preservatives in the pharmaceutical, cosmetic, and food industries. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain, suggesting that the isopentyloxy group may confer potent antimicrobial activity.[1][2][3][4] These derivatives are generally more effective against fungi and Gram-positive bacteria as compared to Gram-negative bacteria.[1][3]

Data Presentation: Antimicrobial Activity of Structurally Related Benzoic Acid Esters (Parabens)

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of p-hydroxybenzoic acid esters (parabens) against common microorganisms. This data is presented to illustrate the expected trend of increasing antimicrobial activity with longer alkyl chains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
MethylparabenStaphylococcus aureus>512[5]
MethylparabenBacillus subtilis256[5]
EthylparabenStaphylococcus aureus-
EthylparabenBacillus subtilis-
PropylparabenStaphylococcus aureus-
PropylparabenBacillus subtilis-
ButylparabenStaphylococcus aureus-
ButylparabenBacillus subtilis-
Dodecyl GallateStaphylococcus epidermidis32[6]

Note: The table is populated with representative data from the search results. A comprehensive dataset for a full series of parabens against the same strains was not available in the provided search results.

Mechanism of Action

The primary proposed antimicrobial mechanism of action for long-chain benzoic acid derivatives, like parabens, involves the disruption of microbial cell membrane integrity.[1][7][8] The lipophilic alkyl chain is thought to intercalate into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and function.[2][7] This disruption can result in:

  • Increased membrane fluidity and permeability: This leads to the leakage of essential intracellular components such as ions and ATP.[7]

  • Inhibition of membrane-bound enzymes: Crucial enzymatic processes that occur at the cell membrane are disrupted.

  • Interference with nucleic acid synthesis: Some evidence also suggests that these compounds can inhibit DNA and RNA synthesis, further impeding microbial growth and replication.[1][7]

Mandatory Visualizations

antimicrobial_mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane-Bound Proteins Derivative 4-(Isopentyloxy)benzoic Acid Derivative Disruption Membrane Disruption Derivative->Disruption Intercalates into Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Enzyme Inhibition Disruption->Inhibition Cell_Death Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies cluster_cytotoxicity Cytotoxicity Assessment Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MTT_Assay MTT Assay on Mammalian Cell Lines Purification->MTT_Assay MBC MBC Determination MIC->MBC Membrane_Assay Membrane Permeability Assay MIC->Membrane_Assay DNA_RNA_Assay DNA/RNA Synthesis Inhibition Assay MIC->DNA_RNA_Assay

Caption: General experimental workflow for evaluation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[9][10]

1. Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin sodium salt solution (for viability indication)

2. Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations.

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the serially diluted test compounds to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations.

    • Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + vehicle), and a sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the test compound that completely inhibits visible growth. For a more quantitative assessment, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[11]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Materials:

  • Results from the MIC assay

  • Nutrient agar plates or Sabouraud dextrose agar plates

2. Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial inoculum count.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

1. Materials:

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

References

Application Notes and Protocols: Esterification of 4-(Isopentyloxy)benzoic Acid for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of esters derived from 4-(isopentyloxy)benzoic acid. These compounds are of significant interest in the development of functional materials, particularly liquid crystals, due to their potential to form various mesophases. The protocols outlined below are based on established esterification methods and characterization techniques for similar benzoic acid derivatives.

Introduction

The esterification of this compound is a key synthetic step in creating a diverse range of functional materials. The resulting esters, particularly those with varying alkyl chain lengths, can exhibit liquid crystalline properties. The molecular shape, polarity, and anisotropy of these esters influence their self-assembly into ordered yet fluid phases, making them suitable for applications in displays, sensors, and other advanced technologies. The isopentyloxy group provides a flexible, branched tail that can influence the packing and transition temperatures of the resulting liquid crystals.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of Alkyl 4-(Isopentyloxy)benzoates

Alcohol (R-OH)Esterification MethodCatalyst/ReagentSolventReaction Time (h)Typical Yield (%)
MethanolFischer-SpeierH₂SO₄ (catalytic)Methanol12-2485-95
EthanolFischer-SpeierH₂SO₄ (catalytic)Ethanol12-2480-90
PropanolFischer-SpeierH₂SO₄ (catalytic)Propanol18-3675-85
ButanolFischer-SpeierH₂SO₄ (catalytic)Toluene24-4870-80
PentanolSteglichDCC, DMAPDichloromethane4-890-98
HexanolSteglichDCC, DMAPDichloromethane4-890-98
OctanolSteglichDCC, DMAPDichloromethane6-1285-95
DecanolSteglichDCC, DMAPDichloromethane6-1285-95

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine

Table 2: Representative Mesomorphic Properties of Alkyl 4-(Isopentyloxy)benzoates

Alkyl Chain (R)Crystal to Mesophase Transition (°C)Mesophase to Isotropic Transition (°C)Enthalpy of Transition (kJ/mol) - IllustrativeMesophase Type
Methyl---Non-mesomorphic
Ethyl---Non-mesomorphic
Propyl(Monotropic)(Monotropic)-Nematic
Butyl~50~65~1.5Nematic
Pentyl~45~75~2.0Nematic
Hexyl~48~80~2.5Nematic, Smectic A
Octyl~55~88~3.0Smectic A
Decyl~60~95~3.5Smectic A

(Note: Transition temperatures and enthalpies are illustrative and will vary based on experimental conditions and purity. Monotropic phases are observed only upon cooling.)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via a Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in ethanol.

  • Add potassium carbonate (2.5 eq) to the solution and stir.

  • Add 1-bromo-3-methylbutane (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and acidify with dilute HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Fischer-Speier Esterification of this compound

This method is suitable for the synthesis of esters from simple, low-boiling point alcohols.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol, which acts as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Steglich Esterification of this compound

This method is ideal for esterification with higher boiling point or more sensitive alcohols, as it proceeds under milder conditions.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 3-5 mg of the purified ester into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures and enthalpies.

  • Analyze the thermogram to identify phase transitions (melting, crystallization, and mesophase transitions).

Polarized Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized light microscope as it is heated and cooled.

  • Note the temperatures at which changes in texture occur, corresponding to phase transitions.

  • Identify the type of liquid crystal phase (e.g., nematic, smectic) by the characteristic textures observed (e.g., Schlieren, focal-conic).

Visualizations

Esterification_Workflow start Start: This compound + Alcohol esterification Esterification (Fischer-Speier or Steglich) start->esterification workup Reaction Work-up & Crude Product Isolation esterification->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization purification->characterization dsc DSC characterization->dsc pom POM characterization->pom nmr NMR/FTIR characterization->nmr end Pure Ester for Functional Material Application characterization->end

Caption: Experimental workflow for the synthesis and characterization of 4-(isopentyloxy)benzoate esters.

Fischer_vs_Steglich cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification benzoic_acid This compound f_alcohol Alcohol (Excess, Solvent) benzoic_acid->f_alcohol s_alcohol Alcohol (Stoichiometric) benzoic_acid->s_alcohol f_catalyst Acid Catalyst (H₂SO₄) f_conditions High Temperature (Reflux) f_ester Ester + H₂O s_reagents DCC + DMAP s_conditions Mild Conditions (0°C to RT) s_ester Ester + DCU

Caption: Comparison of Fischer-Speier and Steglich esterification methods.

Phase_Transitions crystal Crystalline Solid smectic Smectic Phase crystal->smectic  Heating smectic->crystal  Cooling nematic Nematic Phase smectic->nematic  Heating nematic->smectic  Cooling isotropic Isotropic Liquid nematic->isotropic  Heating isotropic->nematic  Cooling

Caption: Typical phase transition pathway for a liquid crystalline 4-(isopentyloxy)benzoate ester.

Characterization of 4-(Isopentyloxy)benzoic Acid Liquid Crystals by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Isopentyloxy)benzoic acid belongs to the family of 4-alkoxybenzoic acids, a well-studied class of thermotropic liquid crystals. These compounds exhibit mesophases (liquid crystalline phases) between their crystalline solid and isotropic liquid states. The specific temperature ranges and types of mesophases are highly dependent on the molecular structure, particularly the length and branching of the alkoxy chain. This application note details the characterization of the liquid crystalline properties of this compound using Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for phase identification and texture observation. Due to the limited availability of specific experimental data for the isopentyloxy derivative, data for its straight-chain isomer, 4-pentyloxybenzoic acid, and other relevant homologous series are used as a reference to predict and interpret the expected behavior. The branched nature of the isopentyloxy group is anticipated to influence molecular packing, potentially leading to lower melting and clearing points compared to its linear counterpart.

Principle and Theory

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions in a material, such as melting (crystal to liquid or mesophase) and clearing (mesophase to isotropic liquid), are associated with a change in enthalpy. These changes are detected by the DSC instrument as peaks in the heat flow curve. The temperature at the peak maximum indicates the transition temperature (T), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM): POM is a crucial technique for the identification of liquid crystalline phases.[1] Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a birefringent sample is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures.[1] Different liquid crystalline phases (e.g., nematic, smectic) exhibit unique optical textures, allowing for their identification.[2]

Predicted Thermal Properties of this compound

Table 1: Phase Transition Temperatures and Enthalpies for 4-Pentyloxybenzoic Acid (Analog)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal to Nematic (Cr→N)105.9108.018.8
Nematic to Isotropic (N→I)145.8146.50.63

Data is representative and compiled from studies on 4-n-alkoxybenzoic acids. Actual values may vary based on experimental conditions.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials and Equipment:

  • This compound sample (2-5 mg)

  • Differential Scanning Calorimeter (e.g., Shimadzu DSC-60, TA Instruments Q2000)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen, argon) with a flow rate controller

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent sample loss during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas (e.g., nitrogen) to a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 180 °C).

    • Cooling Scan: Cool the sample from the isotropic liquid phase at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: A second heating scan is often performed to observe the thermal behavior of the sample after a controlled thermal history.

  • Data Analysis: Analyze the resulting thermogram. The onset and peak temperatures of endothermic peaks on heating correspond to the phase transitions. The area under each peak is integrated to determine the enthalpy of the transition. Exothermic peaks on cooling represent the formation of ordered phases.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases of this compound and observe their characteristic textures.

Materials and Equipment:

  • This compound sample

  • Polarizing optical microscope equipped with a hot stage and temperature controller

  • Glass microscope slides and coverslips

  • Spatula

Protocol:

  • Sample Preparation: Place a small amount of this compound onto a clean glass microscope slide.

  • Mounting: Cover the sample with a coverslip and gently press to create a thin film.

  • Microscope and Hot Stage Setup:

    • Place the prepared slide on the hot stage of the polarizing microscope.

    • Insert the polarizer and analyzer into the light path and cross them to achieve a dark field of view.

  • Thermal Analysis and Observation:

    • Heating: Slowly heat the sample on the hot stage while observing through the microscope. Note the temperatures at which changes in the optical texture occur. These changes correspond to the phase transitions determined by DSC.

    • Cooling: After heating the sample into the isotropic liquid phase (which will appear dark under crossed polarizers), slowly cool the sample. Observe the formation of liquid crystal phases from the isotropic liquid. The textures formed on cooling are often more well-defined.

  • Texture Identification:

    • Nematic Phase: Expected to exhibit a Schlieren texture with characteristic "brush-like" defects or a marbled texture.

    • Smectic Phases: If present, may show focal conic or fan-like textures (for Smectic A and C) or mosaic textures (for more ordered smectic phases).[3]

  • Image Capture: Record images of the characteristic textures observed for each liquid crystalline phase at different temperatures.

Data Presentation and Visualization

The experimental workflow for the characterization of this compound liquid crystals is outlined below.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_pom POM Analysis Sample This compound DSC_Prep Weigh & Encapsulate Sample->DSC_Prep POM_Prep Prepare Thin Film Sample->POM_Prep DSC_Run Heating/Cooling Scan DSC_Prep->DSC_Run DSC_Data Thermogram Analysis DSC_Run->DSC_Data DSC_Result Transition Temps (T) Enthalpies (ΔH) DSC_Data->DSC_Result POM_Run Heating/Cooling on Hot Stage POM_Prep->POM_Run POM_Observe Observe Textures POM_Run->POM_Observe POM_Result Phase Identification Texture Images POM_Observe->POM_Result

Figure 1. Experimental workflow for the characterization of this compound.

Expected Results and Discussion

Upon heating, this compound is expected to transition from a crystalline solid to a nematic liquid crystal phase, and then to an isotropic liquid at a higher temperature. The DSC thermogram should show two distinct endothermic peaks corresponding to these transitions. The POM analysis should confirm the presence of a nematic phase by the observation of a characteristic Schlieren or marbled texture upon cooling from the isotropic liquid. The exact transition temperatures will be influenced by the branched nature of the isopentyloxy chain, which can hinder the efficient packing of the molecules compared to a linear chain. This steric hindrance generally leads to a decrease in the melting point and clearing point. The presence of smectic phases at lower temperatures is possible, especially in homologous series with longer alkyl chains, and would be identified by their distinct fan-shaped or mosaic textures in POM.

Conclusion

The combination of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a comprehensive characterization of the liquid crystalline properties of this compound. DSC yields quantitative data on the thermodynamics of the phase transitions, while POM allows for the definitive identification of the mesophases based on their unique optical textures. By following the detailed protocols outlined in this application note, researchers can effectively determine the phase behavior of this and related liquid crystalline materials, which is crucial for their application in various fields, including materials science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis of 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for the preparation of 4-(isopentyloxy)benzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and a framework for data comparison to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Question: Why is the yield of this compound consistently low?

Answer:

Low yields in the Williamson ether synthesis can stem from several factors. A primary consideration is the competition with a side reaction, namely the base-catalyzed elimination of the alkylating agent (isoamyl halide).[1] Additionally, incomplete deprotonation of the starting material, 4-hydroxybenzoic acid, can significantly reduce the yield.

Potential Causes and Solutions:

  • Incomplete Deprotonation: Ensure the complete conversion of 4-hydroxybenzoic acid to its phenoxide.

    • Solution: Use a sufficiently strong base and ensure anhydrous (dry) reaction conditions. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) will more definitively deprotonate the phenol.[2][3] The carboxylate group will also be deprotonated under these conditions.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of the desired S(_N)2 reaction versus the competing E2 elimination.

    • Solution: A typical temperature range for Williamson ether synthesis is between 50-100 °C.[1] It is advisable to start at the lower end of this range and monitor the reaction progress. If the reaction is too slow, the temperature can be gradually increased.

  • Choice of Leaving Group: The nature of the leaving group on the isoamyl group affects the reaction rate.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. Using isoamyl iodide or bromide is generally preferable to isoamyl chloride for a faster reaction rate.

  • Steric Hindrance: Although isoamyl halides are primary halides and thus favorable for S(N)2 reactions, steric hindrance can still play a role.[1]

    • Solution: Ensure the reaction is well-stirred to maximize molecular collisions.

Question: The final product is impure, showing multiple spots on a TLC plate. What are the likely impurities and how can they be removed?

Answer:

Impurities can arise from unreacted starting materials, side products, or decomposition during workup.

Potential Impurities and Purification Strategies:

  • Unreacted 4-hydroxybenzoic acid: This is a common impurity if the reaction does not go to completion.

    • Purification: During the workup, after acidification, both the product and unreacted 4-hydroxybenzoic acid will be in the organic layer. Purification can be achieved by recrystallization.

  • Unreacted Isoamyl Halide: This is a non-polar impurity.

    • Purification: This can typically be removed during the purification of the final product, for instance, by recrystallization, as its solubility properties will differ significantly from the desired carboxylic acid product.

  • Byproducts from Elimination (Isoamylene): This is a volatile alkene and is likely removed during the solvent evaporation step of the workup.

  • Byproducts from C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.[4]

    • Purification: These isomers can be difficult to separate. Careful optimization of reaction conditions (e.g., solvent polarity) can minimize their formation. Chromatographic techniques may be necessary for separation if significant amounts are formed.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

A1: The choice of base depends on the desired reactivity and reaction conditions. For the synthesis of aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(2)CO(_3)) are commonly used.[4] For a more robust and complete deprotonation of the phenolic hydroxyl group, a stronger base like sodium hydride (NaH) can be employed.[3]

Q2: Which solvent is most suitable for the synthesis of this compound?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the S(N)2 reaction.[1] Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices.[1] Protic solvents, such as ethanol, can also be used, especially when using an alkoxide base like sodium ethoxide, but may slow down the reaction rate.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture can be co-spotted with the starting material (4-hydroxybenzoic acid) on a TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What is the appropriate workup procedure for this reaction?

A4: A typical workup involves cooling the reaction mixture, followed by the addition of water. The mixture is then acidified with an acid like hydrochloric acid (HCl) to protonate the carboxylate and any unreacted phenoxide.[5][6] The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5] The choice of solvent for recrystallization is crucial and may require some experimentation to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the Williamson ether synthesis of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 4-hydroxybenzoic acid

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K(_2)CO(_3))

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.

  • Deprotonation: Add powdered NaOH or K(_2)CO(_3) (1.1 to 1.5 molar equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.

  • Alkylation: Add isoamyl bromide (1.1 to 1.5 molar equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and allow it to react for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water.

    • Acidify the aqueous solution to a pH of 1-2 with 1M HCl. A precipitate should form.

    • Extract the product into an organic solvent like diethyl ether or ethyl acetate (perform 2-3 extractions).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain pure this compound.

Data Presentation

To optimize the synthesis, it is crucial to systematically vary reaction parameters and record the outcomes. The following table provides a template for organizing your experimental data.

Experiment IDBase (molar eq.)Alkyl Halide (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Purity (e.g., by NMR or MP)
Example 1 NaOH (1.2)Isoamyl bromide (1.2)DMF706
Example 2 K(_2)CO(_3) (1.5)Isoamyl bromide (1.2)Acetonitrile808
Your Exp 1
Your Exp 2

Visualizations

Reaction Mechanism:

Williamson_Ether_Synthesis R_OH 4-Hydroxybenzoic Acid Alkoxide Phenoxide Ion R_OH->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide R_X Isoamyl Halide Ether This compound R_X->Ether Alkoxide->Ether SN2 Attack Salt Salt (e.g., NaX)

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow:

Experimental_Workflow start Start reactants 1. Mix 4-hydroxybenzoic acid and base in solvent start->reactants deprotonation 2. Stir for deprotonation reactants->deprotonation alkylation 3. Add isoamyl halide deprotonation->alkylation reaction 4. Heat and reflux alkylation->reaction workup 5. Aqueous workup and extraction reaction->workup purification 6. Recrystallization workup->purification product Pure this compound purification->product

Caption: General Experimental Workflow.

References

Technical Support Center: Fischer Esterification of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer esterification of 4-alkoxybenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fischer esterification of 4-alkoxybenzoic acids, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1] The reaction between a carboxylic acid and an alcohol establishes an equilibrium with the ester and water.[2] To achieve high conversion, this equilibrium must be shifted towards the products.

Potential Causes & Solutions:

  • Equilibrium Limitation: The reaction has reached equilibrium without being driven to the product side.

    • Solution: Employ a large excess of the alcohol reactant. This is often the most practical approach, with the alcohol frequently serving as the reaction solvent.[3] Using a 10-fold excess of alcohol can increase yields significantly, potentially from around 65% to over 95%.[3]

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants through hydrolysis.[1]

    • Solution 1 (Dean-Stark Apparatus): If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to physically remove water as it is formed.[2]

    • Solution 2 (Drying Agents): Add a dehydrating agent, such as molecular sieves, to the reaction mixture to sequester water.

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.

    • Solution: Ensure an effective catalytic amount of a strong acid is used. For many applications, a few drops of concentrated sulfuric acid are sufficient.[4]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow.

    • Solution: The reaction is typically conducted at the reflux temperature of the alcohol used as the solvent.[5] Ensure the reaction is heated to a gentle reflux for an adequate amount of time (typically 1-10 hours).[6]

Q2: I'm having trouble dissolving the 4-alkoxybenzoic acid in the alcohol. What can I do?

A2: The solubility of 4-alkoxybenzoic acids in alcohols can decrease as the length of the alkoxy chain increases, due to increasing nonpolar character. While 4-methoxybenzoic acid is highly soluble in common alcohols, higher homologues may present challenges.

Potential Causes & Solutions:

  • Poor Solubility at Room Temperature: The carboxylic acid may not be sufficiently soluble in the alcohol at ambient temperature.

    • Solution 1 (Heating): Gently heating the mixture will often be sufficient to dissolve the acid. The reaction is typically run at reflux, where solubility is much higher.

    • Solution 2 (Co-solvent): In cases of very poor solubility, a non-polar co-solvent like toluene can be used, which also facilitates water removal with a Dean-Stark trap.

  • Precipitation During Reaction: The starting material may precipitate out if the reaction temperature is not maintained.

    • Solution: Ensure consistent heating and stirring throughout the reaction to maintain a homogeneous solution.

Q3: My reaction seems to be very slow, or it stalls before completion. Why is this happening?

A3: Slow reaction rates can be attributed to several factors, including steric hindrance and electronic effects.

Potential Causes & Solutions:

  • Steric Hindrance: Bulky groups on either the 4-alkoxybenzoic acid or the alcohol can impede the approach of the nucleophilic alcohol to the carbonyl carbon.

    • Solution: While the 4-position is remote from the reaction center, using a highly branched or bulky alcohol (e.g., t-butanol) can significantly slow the reaction. Tertiary alcohols are also prone to elimination under acidic conditions.[6] Whenever possible, use primary or secondary alcohols.[6]

  • Electronic Effects: The 4-alkoxy group is electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoic acid.

    • Solution: This effect is generally modest. Ensure other reaction parameters (catalyst concentration, temperature, water removal) are optimized. If the reaction is still slow, consider extending the reflux time.

  • Catalyst Deactivation: In sealed-vessel microwave reactions, water produced can deactivate the catalyst.

    • Solution: Adding the catalyst at intervals throughout the reaction can help maintain its effectiveness.[7]

Q4: I am observing unexpected side products. What are they and how can I avoid them?

A4: While Fischer esterification is generally a clean reaction, side reactions can occur, particularly under harsh conditions.

Potential Causes & Solutions:

  • Ether Cleavage: The ether linkage of the 4-alkoxy group could potentially be cleaved by the strong acid catalyst, especially at high temperatures with acids like HBr or HI. However, this is less common with sulfuric acid.

    • Solution: Use the minimum effective amount of catalyst and avoid excessively high temperatures. If ether cleavage is suspected, consider using a milder catalyst.

  • Dehydration of Alcohol: Tertiary alcohols are prone to dehydration to form alkenes under acidic, heated conditions.[8]

    • Solution: Avoid using tertiary alcohols. If a tertiary ester is required, alternative esterification methods should be considered.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of a 4-alkoxybenzoic acid?

A1: The reaction proceeds via a six-step mechanism involving nucleophilic acyl substitution:[3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]

  • Formation of a Good Leaving Group: The protonated hydroxyl group is now a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Q2: Which acid catalyst is best for this reaction?

A2: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst for Fischer esterification.[3] p-Toluenesulfonic acid (p-TsOH) is another excellent choice, being a solid that is easier to handle.[6] Lewis acids can also be used.[6]

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting 4-alkoxybenzoic acid on a TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible. The ester product will typically have a higher Rf value than the carboxylic acid.

Q4: What is a standard work-up procedure for this reaction?

A4: A typical aqueous work-up involves:

  • Cooling the reaction mixture.

  • Pouring the mixture into a separatory funnel containing water.

  • Extracting the ester with an organic solvent like diethyl ether or ethyl acetate.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[9]

  • Washing the organic layer with brine (saturated NaCl solution).

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to isolate the crude ester.[10] The product can then be purified by distillation or recrystallization.

Q5: Can I use microwave irradiation for this reaction?

A5: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times.[7] In sealed-vessel microwave reactions, solvents can be heated above their boiling points, accelerating the reaction.[7] However, water removal is challenging in a closed system, which can limit equilibrium conversion.[7]

Data Presentation

Table 1: Solubility of 4-Methoxybenzoic Acid in Various Alcohols

This table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in different alcohols at various temperatures. This data is useful for selecting the appropriate alcohol as a solvent and understanding potential solubility challenges.

Temperature (K)MethanolEthanol1-Propanol1-Butanol
298.150.2350.1980.1750.156
308.150.3010.2580.2290.219
318.150.3800.3310.2970.302

Data is illustrative and compiled from various sources. Actual values may vary.

Table 2: Typical Reaction Conditions and Yields for Fischer Esterification of Benzoic Acids

This table provides examples of reaction conditions and reported yields for the esterification of benzoic acid and a substituted benzoic acid, which can serve as a starting point for optimizing the esterification of 4-alkoxybenzoic acids.

Carboxylic AcidAlcohol (Solvent)CatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanol (excess)H₂SO₄Reflux (~65)190[10]
4-Fluoro-3-nitrobenzoic acidEthanol (excess)H₂SO₄130 (Microwave)0.2578[7]
Benzoic Acidn-Butanol (excess)H₂SO₄Reflux (~118)485General Protocol

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 4-Methoxybenzoic Acid with Ethanol

This protocol describes a standard laboratory procedure for the synthesis of ethyl 4-methoxybenzoate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (e.g., 5.0 g, 32.9 mmol) and ethanol (40 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-methoxybenzoic acid spot is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude ethyl 4-methoxybenzoate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products Acid 4-Alkoxybenzoic Acid Protonation 1. Protonation of Carbonyl (+H⁺) Acid->Protonation Alcohol Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol Alcohol->Attack Ester Ester Water Water ActivatedAcid Activated Carboxylic Acid Protonation->ActivatedAcid ActivatedAcid->Attack + Alcohol Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer ProtonatedIntermediate Protonated Intermediate ProtonTransfer->ProtonatedIntermediate Elimination 4. Elimination of Water (-H₂O) ProtonatedIntermediate->Elimination Elimination->Water ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation (-H⁺) ProtonatedEster->Deprotonation Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Low Yield in Esterification? CheckEquilibrium Is reaction driven to completion? Start->CheckEquilibrium UseExcess Use large excess of alcohol CheckEquilibrium->UseExcess No RemoveWater Remove water (Dean-Stark/sieves) CheckEquilibrium->RemoveWater No CheckConditions Are reaction conditions optimal? CheckEquilibrium->CheckConditions Yes End Yield Improved UseExcess->End RemoveWater->End CheckCatalyst Increase catalyst concentration CheckConditions->CheckCatalyst No CheckTempTime Increase temperature (reflux) and/or reaction time CheckConditions->CheckTempTime No CheckPurity Are starting materials pure/dry? CheckConditions->CheckPurity Yes CheckCatalyst->End CheckTempTime->End DryReagents Dry alcohol and acid CheckPurity->DryReagents No CheckPurity->End Yes DryReagents->End

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Purification of 4-(Isopentyloxy)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(isopentyloxy)benzoic acid by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from using a solvent with insufficient solvating power for this compound. The isopentyloxy group increases the non-polar character of the molecule compared to benzoic acid.

  • Solution 1: Increase the Polarity of the Solvent System. If you are using a non-polar solvent, consider a more polar one. For mixed solvent systems, such as ethanol/water, increase the proportion of the solvent in which the compound is more soluble (the "good" solvent). For instance, if you are using a 30% ethanol in water solution, try increasing the ethanol concentration to 50% or higher.

  • Solution 2: Select a Different Solvent. Alcohols like methanol and ethanol are good starting points.[1] Due to the "like dissolves like" principle, the polar carboxylic acid group and the ether linkage of this compound interact favorably with polar solvents.

Q2: The compound oiled out instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Increase the Solvent Volume. Add more of the hot recrystallization solvent to ensure the compound is fully dissolved at the elevated temperature. This will lower the saturation point.

  • Solution 2: Slow Down the Cooling Process. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly in an ice bath. Slower cooling encourages the formation of a crystal lattice rather than an amorphous oil.

  • Solution 3: Use a Different Solvent System. The chosen solvent might have a boiling point that is too high. Select a solvent with a lower boiling point.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This will act as a template for further crystallization.

  • Solution 3: Reduce the Solvent Volume. It is possible that too much solvent was added initially. Gently heat the solution to boil off some of the solvent and then allow it to cool again.

Q4: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?

A4: A low yield can result from several factors during the recrystallization process.

  • Reason 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

    • Improvement: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Reason 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product can crystallize on the filter paper.

    • Improvement: Use a pre-heated funnel and filter flask for the hot filtration step.

  • Reason 3: Incomplete crystallization.

    • Improvement: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

Data Presentation

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Recommendation for Recrystallization
Water25< 0.1Poor (Insoluble)
Water100~0.5Poor (Slightly Soluble)
Ethanol25> 20Poor (Too Soluble)
Ethanol0~5Poor (Too Soluble)
30% Ethanol in Water25~1Excellent
30% Ethanol in Water0< 0.2Excellent
Hexane25< 0.5Poor (Insoluble)
Toluene25~2Potentially Suitable, but less ideal than ethanol/water

Note: This data is an estimation based on the properties of similar compounds and is intended as a guide for solvent selection.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound.

Objective: To purify crude this compound using a mixed-solvent recrystallization technique.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Preparation of the Solvent System: Prepare a 30% (v/v) ethanol in water solution.

  • Dissolution of the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • For every 1 gram of crude product, add 10-15 mL of the 30% ethanol/water solvent system.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a cork ring.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 30% ethanol/water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for 15-20 minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.

  • Characterization:

    • Determine the mass of the purified product and calculate the percent recovery.

    • Measure the melting point of the purified this compound. The literature melting point is 126-128 °C. A sharp melting point within this range is indicative of high purity.

Mandatory Visualization

The following diagrams illustrate the troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution troubleshoot_dissolve Issue: Incomplete Dissolution dissolve->troubleshoot_dissolve Problem oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? yield_ok Acceptable Yield? crystals_form->yield_ok Yes troubleshoot_no_crystals Issue: No Crystals Form crystals_form->troubleshoot_no_crystals No oil_out->crystals_form No troubleshoot_oil_out Issue: Oiling Out oil_out->troubleshoot_oil_out Yes end Pure Product Obtained yield_ok->end Yes troubleshoot_low_yield Issue: Low Yield yield_ok->troubleshoot_low_yield No solution_dissolve Action: - Increase solvent polarity - Add more 'good' solvent - Choose a different solvent troubleshoot_dissolve->solution_dissolve solution_dissolve->dissolve Retry solution_no_crystals Action: - Scratch flask - Add seed crystal - Reduce solvent volume troubleshoot_no_crystals->solution_no_crystals solution_no_crystals->cool Retry solution_oil_out Action: - Reheat and add more solvent - Cool more slowly - Change solvent troubleshoot_oil_out->solution_oil_out solution_oil_out->cool Retry solution_low_yield Action: - Use minimum hot solvent - Pre-heat filtration apparatus - Ensure complete cooling troubleshoot_low_yield->solution_low_yield solution_low_yield->start Re-evaluate Protocol

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(isopentyloxy)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification of side products. The primary synthetic route considered is the Williamson ether synthesis, a common and effective method for preparing aryl ethers.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Signals corresponding to 4-hydroxybenzoic acid and/or an isoamyl halide (e.g., isoamyl bromide) are observed in the 1H NMR or 13C NMR spectrum of the purified product.

  • HPLC analysis shows peaks with retention times matching the starting materials.

  • The melting point of the product is lower and broader than the expected range for pure this compound.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes & Verification cluster_2 Solutions start Unreacted Starting Materials Detected cause1 Incomplete Reaction start->cause1 cause2 Inefficient Work-up start->cause2 verify1 Analyze crude reaction mixture by TLC/HPLC cause1->verify1 verify2 Check pH during aqueous work-up cause2->verify2 solution1 Increase reaction time or temperature verify1->solution1 solution2 Use a stronger base or fresh reagents verify1->solution2 solution3 Optimize acid-base extraction verify2->solution3 solution4 Perform recrystallization solution3->solution4

Figure 1. Troubleshooting workflow for unreacted starting materials.

Detailed Methodologies:

  • Acid-Base Extraction for Removal of Unreacted 4-hydroxybenzoic acid:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 4-hydroxybenzoic acid, making it soluble in the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture, heptane, or toluene).

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble this compound.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Issue 2: Identification of an Alkene Side Product

Symptoms:

  • 1H NMR spectrum shows signals in the olefinic region (typically 5-6 ppm) and/or signals corresponding to isopentene (3-methyl-1-butene).

  • GC-MS analysis reveals a component with a molecular ion peak corresponding to the elimination product of the isoamyl halide (e.g., C₅H₁₀).

Underlying Cause: The formation of an alkene, such as isopentene, is indicative of an E2 elimination side reaction competing with the desired SN2 substitution.[1][2] This is more likely to occur with sterically hindered alkyl halides or when using a strong, sterically hindered base.[2]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Cause & Verification cluster_2 Solutions start Alkene Side Product Detected cause E2 Elimination Competes with SN2 start->cause verify Analyze reaction conditions (base, temperature) cause->verify solution1 Use a less sterically hindered base (e.g., K2CO3) verify->solution1 solution2 Lower the reaction temperature verify->solution2 solution3 Use an isoamyl tosylate instead of halide verify->solution3

Figure 2. Troubleshooting workflow for alkene side product formation.

Issue 3: Identification of a C-Alkylated Side Product

Symptoms:

  • The presence of an additional aromatic isomer is detected by HPLC or GC-MS.

  • The mass spectrum of the impurity shows the same molecular weight as the desired product, but with a different fragmentation pattern.

  • 1H NMR may show a more complex aromatic region than expected.

Underlying Cause: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 3-isoamyl-4-hydroxybenzoic acid.[2]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Cause & Verification cluster_2 Solutions start C-Alkylated Side Product Detected cause C-Alkylation of Phenoxide start->cause verify Analyze reaction solvent and counter-ion cause->verify solution3 Purify by column chromatography cause->solution3 solution1 Use a polar aprotic solvent (e.g., DMF, DMSO) verify->solution1 solution2 Use a less coordinating counter-ion (e.g., Cs+) verify->solution2

Figure 3. Troubleshooting workflow for C-alkylated side product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Williamson ether synthesis.[3] This reaction involves the deprotonation of 4-hydroxybenzoic acid with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isoamyl halide (e.g., isoamyl bromide or iodide) via an SN2 reaction.

Q2: Which analytical techniques are best for identifying impurities in my this compound product?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main product and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as unreacted isoamyl halide or alkene byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides structural information about the main product and any significant impurities present.

Q3: How can I remove unreacted 4-hydroxybenzoic acid from my final product?

A3: Unreacted 4-hydroxybenzoic acid can be effectively removed by an acid-base extraction. By dissolving your crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), the acidic 4-hydroxybenzoic acid will be deprotonated and move into the aqueous layer, leaving your desired, less acidic product in the organic layer.

Q4: My reaction seems to be producing a significant amount of isopentene. How can I minimize this side reaction?

A4: Isopentene formation is due to an E2 elimination reaction. To favor the desired SN2 reaction, you can:

  • Use a less sterically hindered and milder base, such as potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydride (NaH).

  • Conduct the reaction at a lower temperature.

  • Consider using an isoamyl sulfonate ester (e.g., tosylate or mesylate) as the electrophile instead of an isoamyl halide, as sulfonates are better leaving groups and can sometimes favor substitution over elimination.

Q5: I suspect I have a C-alkylated isomer as a side product. How can I confirm this and remove it?

A5: Confirmation can be achieved by isolating the impurity (e.g., by preparative HPLC or column chromatography) and characterizing it by NMR and mass spectrometry. C-alkylated isomers often have very similar polarities to the desired product, making them difficult to separate by simple recrystallization. Column chromatography on silica gel is typically the most effective method for separating these types of isomers.

Data Presentation

Table 1: Potential Side Products and Their Identification Data

Side Product Chemical Structure Formation Pathway Expected 1H NMR Signals (ppm) Expected GC-MS m/z
Isopentene(CH₃)₂CHCH=CH₂E2 Elimination~4.5-6.0 (olefinic protons)70
3-isoamyl-4-hydroxybenzoic acidC₁₂H₁₆O₃C-AlkylationAltered aromatic region, phenolic -OH208
Isoamyl 4-(isopentyloxy)benzoateC₁₇H₂₆O₃EsterificationAdditional signals for the second isoamyl group278

Table 2: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis of this compound:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or ethanol).

  • Add a base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add isoamyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for GC-MS Analysis of Volatile Impurities:

  • Prepare a sample of the crude product by dissolving a small amount in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject an aliquot of the sample into the GC-MS instrument.

  • Use a standard non-polar capillary column (e.g., DB-5ms).

  • Employ a temperature program that starts at a low temperature (e.g., 50 °C) to separate volatile components like isopentene and the isoamyl halide, and ramps up to a higher temperature (e.g., 250 °C) to elute the desired product and other less volatile impurities.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards, if available.

References

Technical Support Center: Synthesis of 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(isopentyloxy)benzoic acid synthesis.

I. Synthesis Overview & Challenges

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the deprotonation of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isoamyl halide (e.g., 1-bromo-3-methylbutane), forming the desired ether linkage.

While the reaction is straightforward in principle, achieving a high yield requires careful optimization of reaction conditions to minimize common side reactions such as elimination of the alkyl halide and C-alkylation of the phenol ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the root cause.

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic hydroxyl group of 4-hydroxybenzoic acid must be fully deprotonated to form the reactive phenoxide ion. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted.- Use a sufficiently strong base such as sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), or sodium hydride (NaH). - Ensure at least two equivalents of the base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. - For less reactive systems, a stronger base like NaH in an aprotic solvent can be employed, though caution is advised due to its high reactivity.
Suboptimal Reaction Temperature The S(_N)2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, particularly the E2 elimination of the isoamyl halide.- The optimal temperature range is typically between 60-100°C. - Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, a gradual increase in temperature can be beneficial.
Inappropriate Solvent Choice The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.- Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred as they do not solvate the nucleophile as strongly, leading to a faster reaction rate. - Ethanol can also be used, but the reaction may require longer times or higher temperatures.
Side Reactions The primary competing reaction is the E2 elimination of the isoamyl halide, which is favored by high temperatures and sterically hindered bases. C-alkylation of the aromatic ring is another possible side reaction.- Use a primary alkyl halide like 1-bromo-3-methylbutane, as secondary and tertiary halides are more prone to elimination. - Maintain the reaction temperature within the optimal range. - Choose a base that is not excessively bulky.
Moisture Contamination Water in the reaction can protonate the phenoxide, reducing its nucleophilicity, and can also react with highly reactive bases like NaH.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Store hygroscopic reagents, such as anhydrous K(_2)CO(_3) and NaH, in a desiccator.

Q2: I am seeing multiple spots on my TLC plate even after the reaction has run for a significant amount of time. What are these byproducts and how can I minimize them?

The most common byproducts are unreacted 4-hydroxybenzoic acid, the elimination product from the isoamyl halide (3-methyl-1-butene), and potentially a small amount of the C-alkylated product. To minimize these:

  • Unreacted Starting Material: This indicates an incomplete reaction. Refer to the solutions for low yield in Q1, particularly regarding base strength, temperature, and reaction time.

  • Elimination Product: This is a volatile alkene and is usually removed during workup and purification. To minimize its formation, avoid excessively high temperatures and ensure you are using a primary isoamyl halide.

  • C-Alkylation Product: While less common for phenoxides, it can occur. Using polar aprotic solvents generally favors O-alkylation over C-alkylation.

Q3: What is the best method for purifying the final product?

Recrystallization is the most effective method for purifying this compound. The choice of solvent is critical for obtaining high purity and recovery.

  • Recommended Solvents: A mixture of ethanol and water is commonly used. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form. Acetic acid is another potential recrystallization solvent.

III. Data Presentation

The following table summarizes the impact of different bases and solvents on the yield of 4-alkoxybenzoic acids, based on typical outcomes for Williamson ether syntheses.

Base Solvent Typical Temperature (°C) Typical Reaction Time (h) Expected Yield Range (%) Notes
K(_2)CO(_3)Acetone50-60 (Reflux)6-1270-90A common and effective combination. Acetone is easy to remove.
NaOHEthanol70-80 (Reflux)4-865-85A cost-effective option, but yields may be slightly lower due to the protic solvent.
NaHDMF25-602-685-95Generally provides the highest yields and fastest reaction times, but requires anhydrous conditions and careful handling.
KOHMethanol60-70 (Reflux)3-870-85Similar to NaOH/ethanol, a viable option with good results.[1]

IV. Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative procedure for the Williamson ether synthesis of this compound.

Materials:

  • 4-hydroxybenzoic acid

  • 1-bromo-3-methylbutane (isoamyl bromide)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromo-3-methylbutane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with 1M HCl to remove any unreacted phenoxide, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes persistently turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

V. Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 4-hydroxybenzoic_acid 4-hydroxybenzoic acid product This compound 4-hydroxybenzoic_acid->product Williamson Ether Synthesis isoamyl_bromide 1-bromo-3-methylbutane (isoamyl bromide) isoamyl_bromide->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone) solvent->product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes increase_base Use a stronger base (e.g., NaH) or increase equivalents. check_base->increase_base No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes adjust_temp Optimize temperature (60-100°C) and monitor with TLC. check_temp->adjust_temp No check_moisture Are anhydrous conditions maintained? check_solvent->check_moisture Yes change_solvent Switch to DMF or acetone. check_solvent->change_solvent No ensure_dry Use anhydrous reagents and dry glassware. check_moisture->ensure_dry No end Yield Improved check_moisture->end Yes increase_base->end adjust_temp->end change_solvent->end ensure_dry->end

Caption: A logical workflow to diagnose and resolve low reaction yields.

References

troubleshooting phase transitions in 4-alkoxybenzoic acid liquid crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-alkoxybenzoic acid liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What are the typical phase transitions observed in 4-alkoxybenzoic acid liquid crystals?

A1: 4-Alkoxybenzoic acids are thermotropic liquid crystals, meaning their phase transitions are dependent on temperature.[1] Upon heating, they typically transition from a crystalline solid to a liquid crystalline phase (nematic or smectic), and then to an isotropic liquid.[2] The specific liquid crystal phases observed depend on the length of the alkoxy chain (the 'n' in n-alkoxy). Shorter chains (n=4-6) tend to exhibit only a nematic phase, while longer chains (n=7-12) can show both smectic and nematic phases.[3]

Q2: My 4-alkoxybenzoic acid sample shows multiple melting peaks in the DSC thermogram. Is this normal?

A2: Yes, observing multiple peaks before the transition to the isotropic liquid can be normal for 4-alkoxybenzoic acids. This can be due to polymorphism, where the compound exists in different crystalline forms, each with its own melting point.[3][4] It is also possible to observe transitions between different liquid crystal phases (e.g., smectic to nematic) before the final clearing point to the isotropic liquid.[3]

Q3: Why are the phase transition temperatures in my DSC cooling cycle lower than in the heating cycle?

A3: This phenomenon is known as supercooling and is a kinetic effect.[5] During cooling, the material can remain in a higher temperature phase (like isotropic or nematic) below its thermodynamic transition temperature because the molecules do not have enough time to organize into the lower temperature phase.[5] Using slower heating and cooling rates can reduce the difference between the transition temperatures observed on heating and cooling.[5]

Q4: How do impurities affect the phase transitions of 4-alkoxybenzoic acids?

A4: Impurities can significantly affect the phase transitions of liquid crystals. They can broaden and depress the melting and clearing points, and can also disrupt the liquid crystalline ordering, leading to less defined phase transitions.[6] In some cases, impurities can even induce new phases not present in the pure material.[1] Therefore, high purity of the 4-alkoxybenzoic acid is crucial for obtaining reproducible and accurate phase transition data.

Q5: What is the "odd-even" effect observed in the transition temperatures of homologous series of 4-alkoxybenzoic acids?

A5: The "odd-even" effect refers to the alternating trend in the transition temperatures as the number of carbon atoms in the alkoxy chain increases. Generally, compounds with an even number of carbons in the chain have higher clearing points (nematic to isotropic transition) than those with an odd number of carbons. This is attributed to the difference in the molecular geometry and intermolecular forces arising from the orientation of the terminal methyl group of the alkoxy chain.

Troubleshooting Guides

Issue 1: Unexpected or Broad Peaks in DSC Thermogram

  • Question: My DSC thermogram shows broad melting peaks or unexpected endotherms. What could be the cause?

  • Answer: This is a common issue that can arise from several factors:

    • Impurities: The presence of impurities is a primary cause of broadened and depressed melting peaks.[6] Even small amounts of contaminants from the synthesis, such as unreacted starting materials or byproducts, can disrupt the crystal lattice and the liquid crystal phases.

    • Polymorphism: The sample may exist in multiple crystalline forms, each with a distinct melting point.[3][4] This can result in multiple endothermic peaks close to each other.

    • Thermal History: The thermal history of the sample can significantly influence its phase behavior.[3] A rapid crystallization might lead to a less ordered solid, which melts at a lower temperature or over a broader range.

    • Heating Rate: A high heating rate in the DSC experiment can lead to a shift in peak temperatures and a broadening of the transition peaks.[7][8]

  • Troubleshooting Steps:

    • Purify the Sample: Recrystallize the 4-alkoxybenzoic acid from a suitable solvent to remove impurities. Ethanol or acetic acid are commonly used for this purpose.

    • Control Thermal History: To ensure a consistent thermal history, perform a heat-cool-heat cycle in the DSC. The data from the second heating scan is typically used for analysis as it erases the previous thermal history of the sample.[6]

    • Optimize Heating Rate: Use a slower heating rate (e.g., 2-5 °C/min) to allow for better resolution of the transition peaks.[8]

    • Perform Polarized Optical Microscopy (POM): Use POM to visually observe the phase transitions. This can help to identify different crystalline forms and liquid crystal textures, providing complementary information to the DSC data.[6][9]

Issue 2: No Liquid Crystal Phase Observed

  • Question: My 4-alkoxybenzoic acid sample melts directly from a solid to an isotropic liquid without showing any liquid crystal phase. Why is this happening?

  • Answer: The absence of a liquid crystal phase can be due to:

    • High Level of Impurities: Significant impurities can completely disrupt the formation of the ordered liquid crystal phase.

    • Incorrect Compound: It is possible that the synthesized compound is not the expected 4-alkoxybenzoic acid.

    • Decomposition: The compound may be decomposing at or below its melting point.

    • Monotropic Behavior: The liquid crystal phase may be monotropic, meaning it only appears on cooling from the isotropic liquid and not on heating from the solid phase.[5]

  • Troubleshooting Steps:

    • Verify Purity and Identity: Use analytical techniques like NMR and mass spectrometry to confirm the chemical structure and purity of your compound.

    • Check for Decomposition: Use Thermogravimetric Analysis (TGA) to determine if the compound is thermally stable up to its clearing point.

    • Cooling Experiment: In both DSC and POM, slowly cool the sample from the isotropic liquid state.[6] If a liquid crystal phase is monotropic, it will be observed during the cooling scan.

    • Purification: If impurities are suspected, purify the sample by recrystallization.

Issue 3: Inconsistent or Irreproducible Transition Temperatures

  • Question: I am getting different transition temperatures for the same sample in repeated DSC runs. What is causing this?

  • Answer: Inconsistent transition temperatures are often related to:

    • Sample Preparation: Inconsistent sample mass or poor thermal contact between the sample and the DSC pan can lead to variations in the measured temperatures.[10]

    • Thermal History: As mentioned earlier, the thermal history can significantly impact the phase behavior. Without a standardized measurement protocol, results can vary between runs.[3]

    • Instrument Calibration: An uncalibrated DSC instrument will provide inaccurate temperature readings.

    • Heating/Cooling Rate Variations: Using different heating or cooling rates between experiments will result in different measured transition temperatures.[7]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Use a consistent sample mass (typically 2-5 mg) and ensure the sample is evenly spread at the bottom of the DSC pan to ensure good thermal contact.[10]

    • Implement a Standard Thermal Protocol: Always use a heat-cool-heat cycle with the same heating and cooling rates for all measurements to ensure a consistent thermal history.[6]

    • Calibrate the DSC: Regularly calibrate your DSC instrument with standard reference materials (e.g., indium) to ensure temperature accuracy.

    • Use a Consistent Heating/Cooling Rate: Select an appropriate heating and cooling rate (e.g., 10 °C/min) and use it for all comparable experiments.[8]

Data Presentation

Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of 4-Alkoxybenzoic Acids (n-OBA)

nCompound NameTCr-N/Sm (°C)ΔHCr-N/Sm (kJ/mol)TSm-N (°C)ΔHSm-N (kJ/mol)TN-I (°C)ΔHN-I (kJ/mol)
44-Butoxybenzoic Acid14725.1--1610.3
54-Pentyloxybenzoic Acid12023.4--1490.4
64-Hexyloxybenzoic Acid10821.8--1540.5
74-Heptyloxybenzoic Acid9820.91081.31470.6
84-Octyloxybenzoic Acid10124.71082.11470.7
104-Decyloxybenzoic Acid9729.31223.81430.9
124-Dodecyloxybenzoic Acid9533.51294.61401.1

Note: The transition temperatures and enthalpies are approximate values gathered from various sources and can vary depending on the purity of the sample and the experimental conditions.[1][3][11]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 4-alkoxybenzoic acid sample into a clean aluminum DSC pan.[10]

    • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.[12]

    • Hermetically seal the pan using a press. Prepare an empty, sealed aluminum pan as a reference.[6]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 30°C).[6]

    • First Heating: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final transition into the isotropic liquid (e.g., 20°C above the expected clearing point). This step erases the sample's prior thermal history.[13]

    • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 2-5 minutes) to ensure it has completely melted into the isotropic phase.

    • Cooling: Cool the sample at the same controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating: Heat the sample again at the same controlled rate to a temperature above the isotropic transition. The data from this second heating scan is typically used for analysis.[7]

  • Data Analysis:

    • Identify the endothermic peaks on the heating scans and exothermic peaks on the cooling scans, which correspond to phase transitions.

    • Determine the onset temperature and the peak temperature for each transition. The onset temperature is generally taken as the transition temperature.

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

Polarized Optical Microscopy (POM) Protocol
  • Sample Preparation:

    • Place a small amount of the 4-alkoxybenzoic acid powder on a clean glass microscope slide.

    • Cover the sample with a clean coverslip.

    • Place the slide on a hot stage.

  • Microscope Setup:

    • Use a polarizing optical microscope with crossed polarizers.

    • Connect the hot stage to a temperature controller.

  • Observation Procedure:

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature where it is fully in the isotropic liquid phase. In this phase, the view between the crossed polarizers will be dark (extinction).[6]

    • Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).[6]

    • Carefully observe the sample through the microscope as it cools. The nucleation and growth of the liquid crystal phase from the isotropic liquid will be visible as bright, often colored, textures.[14]

    • Note the temperatures at which phase transitions occur and record images or videos of the characteristic textures (e.g., Schlieren texture for nematic phase, focal conic or fan-like texture for smectic phases).

    • Upon further cooling, observe the crystallization of the sample from the liquid crystal phase.

Mandatory Visualization

TroubleshootingWorkflow start Start: Phase Transition Issue problem Identify the Problem start->problem unexpected_peaks Unexpected/Broad Peaks in DSC problem->unexpected_peaks DSC no_lc_phase No Liquid Crystal Phase Observed problem->no_lc_phase DSC/POM inconsistent_temps Inconsistent Transition Temperatures problem->inconsistent_temps DSC check_purity Check Purity (NMR, MS) unexpected_peaks->check_purity no_lc_phase->check_purity check_calibration Check Instrument Calibration inconsistent_temps->check_calibration purify Purify Sample (Recrystallization) check_purity->purify Impure check_purity->purify Impure check_thermal_history Control Thermal History (Heat-Cool-Heat) check_purity->check_thermal_history Pure check_decomposition Check for Decomposition (TGA) check_purity->check_decomposition Pure purify->check_thermal_history optimize_rate Optimize Heating/Cooling Rate check_thermal_history->optimize_rate pom_analysis Perform POM Analysis optimize_rate->pom_analysis resolve Issue Resolved pom_analysis->resolve check_decomposition->pom_analysis Stable check_decomposition->resolve Decomposing standardize_prep Standardize Sample Preparation check_calibration->standardize_prep Calibrated check_calibration->resolve Recalibrate standardize_prep->optimize_rate

Caption: Troubleshooting workflow for phase transition issues.

AlkoxyChainLengthEffect cluster_short Short Alkoxy Chain (n=4-6) cluster_long Long Alkoxy Chain (n=7-12) short_chain Shorter Alkoxy Chains nematic Nematic Phase short_chain->nematic Favors isotropic Isotropic Liquid nematic->isotropic on heating long_chain Longer Alkoxy Chains smectic Smectic Phase long_chain->smectic Promotes nematic2 Nematic Phase smectic->nematic2 May transition to nematic2->isotropic on heating

Caption: Effect of alkoxy chain length on mesophase behavior.

References

Technical Support Center: Crystallization of 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4-(isopentyloxy)benzoic acid. Our goal is to help you achieve consistent and high-quality crystalline products.

Troubleshooting Crystallization Issues

Unexpected outcomes are common during the crystallization of organic compounds. This guide addresses specific problems you might encounter with this compound.

Problem 1: Oiling Out Instead of Crystallizing

  • Symptom: The compound separates from the solution as a liquid (oil) rather than a solid crystalline material upon cooling or addition of an anti-solvent.

  • Potential Causes:

    • High degree of supersaturation.

    • Cooling the solution too rapidly.

    • Inappropriate solvent system.

  • Solutions:

    • Reduce Supersaturation: Add a small amount of the primary solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow the solution to cool more slowly.

    • Slow Cooling: Insulate the crystallization vessel to slow down the cooling rate. A dewar or a controlled-temperature bath can be effective.

    • Solvent System Modification: If oiling out persists, consider a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble can sometimes promote direct crystallization.

Problem 2: Formation of Amorphous Solid or Poor Quality Crystals

  • Symptom: The resulting solid is not crystalline (amorphous) or consists of very fine needles or agglomerates with poor filterability.

  • Potential Causes:

    • Very rapid nucleation and crystal growth.

    • Presence of impurities that inhibit ordered crystal packing.

    • High viscosity of the crystallization medium.

  • Solutions:

    • Control Nucleation: Decrease the cooling rate or the rate of anti-solvent addition. Seeding the solution with a small amount of previously obtained high-quality crystals can promote controlled growth.

    • Purification: Ensure the starting material is of high purity. Consider an additional purification step like column chromatography before crystallization.

    • Solvent Selection: Choose a solvent with lower viscosity if possible, while still maintaining appropriate solubility characteristics.

Problem 3: Inconsistent Crystal Form (Potential Polymorphism)

  • Symptom: Crystals with different morphologies (e.g., plates vs. needles) are obtained in different experiments despite seemingly identical conditions. This may indicate the presence of polymorphs. While specific polymorphs of this compound are not widely reported, the possibility should be considered with benzoic acid derivatives.

  • Potential Causes:

    • Slight variations in cooling rate, agitation, or temperature.

    • Different solvent environments (including trace amounts of water).

    • Presence of different impurities in various batches.

  • Solutions:

    • Standardize Protocol: Strictly control all crystallization parameters, including solvent volume, temperature profile, stirring rate, and glassware.

    • Solvent Screening: Perform crystallization from a variety of solvents to investigate if different crystal forms can be consistently produced.

    • Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the different crystal forms obtained.

Frequently Asked Questions (FAQs)

Q1: What is the typical morphology of this compound crystals?

While there is limited specific literature on the crystal morphology of this compound, similar alkoxybenzoic acids often crystallize as needles or plates. The final morphology can be highly dependent on the crystallization conditions.

Q2: How does the solvent choice impact the crystallization of this compound?

The choice of solvent is critical and influences solubility, supersaturation, and potentially the resulting crystal form. A good crystallization solvent will dissolve the compound at a higher temperature and allow for a gradual decrease in solubility upon cooling, leading to controlled crystal growth. For benzoic acid derivatives, solvents like ethanol, acetic acid, or mixtures with water are often used.

Q3: Can seeding be used to control the crystallization process?

Yes, seeding is a highly effective method to control crystallization. Introducing a small quantity of high-quality seed crystals to a supersaturated solution can induce crystallization at a lower supersaturation level, promoting the growth of larger, more uniform crystals and potentially favoring a specific polymorphic form.

Q4: What are the key parameters to control to prevent polymorphism?

To obtain a consistent crystal form and prevent unintended polymorphism, the following parameters should be carefully controlled:

  • Solvent: Use the same solvent and ensure consistent purity (e.g., water content).

  • Temperature: Maintain a consistent temperature profile for dissolution and cooling.

  • Cooling Rate: A slow and controlled cooling rate is crucial.

  • Supersaturation: Control the level of supersaturation, as different polymorphs can nucleate at different levels.

  • Agitation: The stirring rate can influence nucleation and crystal growth.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C) with stirring until the solid is completely dissolved.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container or a heated bath with the heat turned off.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below their melting point.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the this compound in a small volume of a solvent in which it is highly soluble (e.g., ethanol).

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise to the stirred solution until turbidity is observed.

  • Redissolution: Add a few drops of the primary solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed at a constant temperature. Crystals should form over time.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Data Presentation

ParameterRecommended Range/ValueImpact on Crystallization
Cooling Rate 0.1 - 1.0 °C/minSlower rates generally lead to larger, higher quality crystals.
Solvent Polarity VariesCan influence crystal habit and the potential for polymorphism.
Supersaturation Ratio 1.2 - 2.0Higher ratios can lead to rapid nucleation and smaller crystals or oiling out.
Stirring Speed 100 - 300 RPMAffects mass transfer and can influence nucleation rate and crystal size distribution.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Crystallization Experiment outcome Observe Outcome start->outcome good_crystals High-Quality Crystals outcome->good_crystals Success oiling_out Oiling Out outcome->oiling_out Failure poor_crystals Poor Quality Crystals outcome->poor_crystals Failure inconsistent_form Inconsistent Crystal Form outcome->inconsistent_form Failure solution_oiling Reduce Supersaturation Slow Cooling Rate Change Solvent oiling_out->solution_oiling solution_poor Control Nucleation (Seeding) Purify Material Select Lower Viscosity Solvent poor_crystals->solution_poor solution_inconsistent Standardize Protocol Solvent Screening Characterize Forms (PXRD, DSC) inconsistent_form->solution_inconsistent solution_oiling->start Retry solution_poor->start Retry solution_inconsistent->start Retry

Caption: Troubleshooting workflow for common crystallization issues.

Controlled_Crystallization_Process start Start dissolution Dissolve Compound in Hot Solvent start->dissolution filtration Hot Filtration (optional) dissolution->filtration cooling Controlled Slow Cooling filtration->cooling nucleation Nucleation & Crystal Growth cooling->nucleation isolation Isolate Crystals (Vacuum Filtration) nucleation->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals Under Vacuum washing->drying end End Product drying->end

Caption: Workflow for a controlled cooling crystallization experiment.

Technical Support Center: Purifying 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(isopentyloxy)benzoic acid.

Purification Strategy Overview

The purification of this compound, a solid carboxylic acid, typically involves removing unreacted starting materials, by-products, and other contaminants. The most common and effective methods are acid-base extraction and recrystallization. Column chromatography can be used for difficult-to-separate impurities.

Purification_Workflow Crude Crude Product (this compound + Impurities) Extraction Acid-Base Extraction Crude->Extraction Dissolve in organic solvent Recrystallization Recrystallization Extraction->Recrystallization Isolate acidic fraction Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Collect crystals Chromatography Column Chromatography (If Needed) Chromatography->Analysis Collect pure fractions Pure Pure Product Analysis->Chromatography Impurities still present Analysis->Pure Purity ≥98%

Caption: General workflow for the purification of this compound.

Troubleshooting Guides (Q&A Format)

Recrystallization Issues

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[1][2]

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (the one in which the compound is more soluble if using a mixed-solvent system) to decrease the saturation level.[1][2] Allow the solution to cool much more slowly. Insulating the flask can help.

  • If the Problem Persists: The issue may be due to impurities depressing the melting point. Consider a preliminary purification step like acid-base extraction to remove major contaminants before attempting recrystallization again.[3] Adding activated charcoal to the hot solution can sometimes remove colored or resinous impurities.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: This is a common problem and usually indicates that the solution is not sufficiently saturated (too much solvent was added) or that crystallization needs to be induced.[2][4]

  • Problem: Too much solvent. This is the most frequent cause.[2] Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration.[1] Then, allow it to cool again.

  • Problem: Nucleation is required. A supersaturated solution may need a "seed" to start crystallization.[1][2]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for crystal growth.[1][2]

    • Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[1]

    • Evaporation: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to provide seed crystals.[1]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors during the process.

  • Using too much solvent: This is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor.[2][5] Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[5]

  • Cooling too quickly: While it may not reduce the yield, rapid cooling traps impurities.[1] However, ensuring the solution is thoroughly cooled in an ice bath for at least 20-30 minutes after initial crystallization at room temperature will maximize the precipitation of the solid.

  • Incomplete transfer: Ensure all crystals are scraped from the flask and transferred to the filter funnel. Rinsing the flask with a small amount of ice-cold mother liquor or solvent can help.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Recrystallization_Troubleshooting start Solution Cooled q1 Crystals Formed? start->q1 q2 Is it an Oil? q1->q2 No success Collect Crystals q1->success Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal q2->induce No reheat Reheat Solution q2->reheat Yes boil_solvent Boil Off Solvent induce->boil_solvent Still No Crystals add_solvent Add More Solvent reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly boil_solvent->cool_slowly cool_slowly->q1

Caption: Troubleshooting flowchart for common recrystallization problems.

Acid-Base Extraction Issues

Q4: An emulsion formed in my separatory funnel and the layers won't separate. What can I do?

A4: Emulsions are a common issue in liquid-liquid extractions, especially when basic solutions are used.

  • Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break up the emulsion.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Q5: After acidifying the basic aqueous layer, my product precipitated as a fine powder that is difficult to filter. How can I get a better solid?

A5: Fine precipitates can clog filter paper and are difficult to wash effectively.

  • Control Acidification: Add the acid slowly while stirring and cooling the solution in an ice bath. This encourages the formation of larger particles.

  • "Digest" the Precipitate: After acidification, gently warm the mixture (do not boil) and then allow it to cool slowly. This process, known as digestion, can promote the growth of larger, more easily filterable crystals.

  • Solvent Extraction: If a filterable solid cannot be obtained, extract the acidified aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The this compound will move back into the organic layer, which can then be dried and evaporated to recover the product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities depend on the synthetic route. A common synthesis involves the Williamson ether synthesis between 4-hydroxybenzoic acid (or its ester) and an isopentyl halide. Potential impurities include:

  • Unreacted 4-hydroxybenzoic acid: A key starting material.

  • Unreacted isopentyl bromide/iodide: The alkylating agent.

  • Neutral by-products: Such as side products from the alkylation reaction.

  • Inorganic salts: From the base used in the reaction (e.g., K₂CO₃, NaOH).

Q2: What is the best method for initial purification?

A2: For removing starting materials like 4-hydroxybenzoic acid and neutral by-products, acid-base extraction is highly effective.[7][8] The crude product is dissolved in an organic solvent (like diethyl ether). Washing with a weak base (e.g., aqueous sodium bicarbonate) will convert the acidic this compound and any unreacted 4-hydroxybenzoic acid into their water-soluble sodium salts, extracting them into the aqueous layer.[6][9] Neutral impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the purified product.[8][9]

Q3: Which solvent is best for recrystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[10] For alkoxybenzoic acids, common choices include ethanol, ethanol/water mixtures, or acetic acid.[3][11][12] A good starting point is an ethanol/water mixture.[11][13] Dissolve the crude acid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.[13]

Q4: How can I check the purity of my final product?

A4: Several methods can be used to assess purity:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be lower and broader.[4][14]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. You can compare its Rf value to that of a known standard.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can determine the purity with high accuracy. Various methods exist for analyzing benzoic acid derivatives.[15][16][17]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in an organic solvent like diethyl ether or ethyl acetate (20-30 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (15 mL) to ensure all acidic components are removed. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, should be pH ~2) and a white precipitate forms.[8]

  • Isolation: Collect the precipitated pure this compound by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter paper with a small amount of ice-cold water to remove any residual inorganic salts.[18] Allow the solid to air dry or dry in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Induce Saturation: Add hot water dropwise to the boiling solution until it just becomes cloudy. Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 20 minutes to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified crystals.

Data Summary Tables

Table 1: Recrystallization Solvent Screening (Illustrative Data)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityNotes
WaterInsolubleInsoluble-Unsuitable as a single solvent.
EthanolSparingly SolubleVery SolubleGoodA potential single solvent.
HexaneInsolubleSparingly Soluble-Poor solubility even when hot.
Ethanol/Water Low Very Soluble Excellent (Needles) Recommended system. [13]
Acetic AcidSparingly SolubleVery SolubleGoodCan be effective but harder to remove.[12]

Table 2: Purity Assessment Post-Purification (Typical Results)

Purification MethodYield (%)Melting Point (°C)HPLC Purity (%)
Crude Product-88-9491.5
After Acid-Base Extraction85-9598-10098.0
After Recrystallization70-8599-10199.5
Extraction + Recrystallization65-80100-101>99.8

References

Technical Support Center: Scaling Up the Synthesis of 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-(isopentyloxy)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used may be too weak or not sufficiently anhydrous to fully deprotonate the hydroxyl group of 4-hydroxybenzoic acid. 2. Poor Quality Alkyl Halide: The isopentyloxy halide (e.g., 1-bromo-3-methylbutane) may have degraded or contain impurities. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate Solvent: The solvent may not be suitable for a Williamson ether synthesis, which typically requires a polar aprotic solvent.1. Base Selection: Use a stronger base like potassium carbonate or sodium hydride. Ensure the base and solvent are anhydrous. 2. Reagent Quality: Verify the purity of the isopentyloxy halide. If necessary, purify it by distillation. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or HPLC. A temperature range of 70-110°C is often effective in a solvent like DMF. 4. Solvent Choice: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to facilitate the SN2 reaction.[1][2]
Presence of Unreacted 4-Hydroxybenzoic Acid 1. Insufficient Base: The molar ratio of the base to 4-hydroxybenzoic acid may be too low for complete deprotonation. 2. Insufficient Alkyl Halide: An inadequate amount of the isopentyloxy halide will result in incomplete conversion of the starting material. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Stoichiometry Adjustment: Use a slight excess of the base (e.g., 1.5 equivalents) to ensure complete deprotonation.[1] 2. Reagent Ratio: Employ a slight excess of the isopentyloxy halide (e.g., 1.1-1.2 equivalents).[1] 3. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed.
Formation of Impurities/Side Products 1. Elimination Reaction: The use of a sterically hindered alkyl halide or a strong, bulky base can promote the E2 elimination reaction, leading to the formation of an alkene from the isopentyloxy halide.[3] 2. Dialkylation: Reaction at the carboxylic acid group in addition to the hydroxyl group. 3. Thermal Degradation: High reaction temperatures may lead to the decomposition of reactants or products.1. Reaction Conditions: While the isopentyloxy group is a primary halide and less prone to elimination, using a non-hindered base like potassium carbonate is preferable to bulky bases. Maintain a moderate reaction temperature. 2. Protecting Groups: While generally not necessary for this synthesis, in complex cases, the carboxylic acid could be protected as an ester, followed by deprotection after the etherification. 3. Temperature Control: Maintain the reaction temperature within the optimal range determined during optimization studies.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of both acidic and basic components can lead to the formation of emulsions during aqueous workup. 2. Co-precipitation of Impurities: Unreacted starting materials or byproducts may co-precipitate with the desired product upon acidification.1. Workup Procedure: After the reaction, pour the mixture into a large volume of water and then acidify to precipitate the product. This dilution can help prevent emulsions.[1] 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most common and scalable method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzoic acid with a base, followed by nucleophilic substitution with an isopentyloxy halide, such as 1-bromo-3-methylbutane.

Q2: Which base is recommended for the deprotonation of 4-hydroxybenzoic acid in this synthesis?

A2: Potassium carbonate (K₂CO₃) is a commonly used base for this type of reaction as it is effective, relatively inexpensive, and easy to handle.[1][4] For more challenging reactions, a stronger base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Key safety considerations include:

  • Handling of Bases: Strong bases like sodium hydride are flammable and react violently with water. Potassium carbonate is less hazardous but can be irritating.

  • Solvent Safety: DMF and DMSO are common solvents but have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The deprotonation step and the etherification reaction can be exothermic. On a larger scale, the addition of reagents should be controlled, and adequate cooling should be available to manage the reaction temperature.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of potential pressure build-up.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot or peak corresponding to the starting material (4-hydroxybenzoic acid) should diminish over time, while a new spot or peak for the product (this compound) should appear and intensify.

Q5: What is a suitable method for purifying the final product?

A5: After the reaction workup, which typically involves acidification to precipitate the crude product, purification is usually achieved by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or acetic acid and water.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative example for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzoic acid and anhydrous potassium carbonate to anhydrous DMF.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Alkylation: Slowly add 1-bromo-3-methylbutane to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100°C and maintain this temperature with stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a large volume of water.

  • Precipitation: While stirring, slowly add hydrochloric acid to the aqueous mixture until the pH is acidic (pH 2-3), which will cause the crude this compound to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Representative Quantitative Data
ParameterValue
Scale 0.1 mol
4-Hydroxybenzoic acid 13.8 g
1-Bromo-3-methylbutane 16.6 g (1.1 eq)
Potassium carbonate 20.7 g (1.5 eq)
DMF 200 mL
Reaction Temperature 90°C
Reaction Time 6 hours
Typical Yield 80-90%
Purity (after recrystallization) >98%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 4-hydroxybenzoic acid, K2CO3, and DMF to reactor B 2. Stir for deprotonation A->B C 3. Add 1-bromo-3-methylbutane B->C D 4. Heat and monitor reaction C->D E 5. Cool and pour into water D->E F 6. Acidify with HCl to precipitate E->F G 7. Filter and wash with water F->G H 8. Recrystallize from ethanol/water G->H I 9. Dry under vacuum H->I J J I->J Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Start Low or No Product? Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Yes Incomplete_Reaction Unreacted Starting Material? Start->Incomplete_Reaction No Optimize_Base Optimize Base (Stronger? Anhydrous?) Check_Reagents->Optimize_Base Adjust_Stoichiometry Adjust Base and/or Alkyl Halide Ratio Check_Reagents->Adjust_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Increase_Time_Temp Increase Reaction Time or Temperature Check_Conditions->Increase_Time_Temp Incomplete_Reaction->Check_Conditions Yes Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Purification_Issue Review Purification Strategy Side_Products->Purification_Issue Yes Success Problem Resolved Side_Products->Success No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 4-(isopentyloxy)benzoic Acid and other 4-alkoxybenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-(isopentyloxy)benzoic acid with other 4-alkoxybenzoic acids, focusing on their physicochemical properties, particularly their behavior as liquid crystals, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development who are interested in the structure-property relationships of this class of compounds.

Physicochemical Properties and Liquid Crystalline Behavior

4-Alkoxybenzoic acids are a well-studied class of compounds known for their thermotropic liquid crystalline properties.[1][2] These molecules typically form hydrogen-bonded dimers, which create a rod-like supramolecular structure that is conducive to the formation of mesophases. The length and branching of the alkoxy chain significantly influence the type of liquid crystal phase (nematic or smectic) and the transition temperatures.

While specific experimental data for the mesomorphic properties of this compound is limited in the readily available scientific literature, we can infer its likely behavior by comparing it with its straight-chain isomer, 4-n-pentyloxybenzoic acid, and other members of the homologous series of 4-n-alkoxybenzoic acids. The introduction of a branched alkyl chain, such as the isopentyl group, is known to affect the packing of the molecules, which can lead to lower melting points and alterations in the stability and type of the liquid crystal phases compared to their linear counterparts. Generally, branched-chain esters of similar compounds have been found to be less active in some biological aspects.[3]

Below is a table comparing the available physical and thermal properties of this compound, its straight-chain analog 4-n-pentyloxybenzoic acid, and other selected 4-alkoxybenzoic acids.

Table 1: Comparison of Physicochemical and Thermal Properties of 4-Alkoxybenzoic Acids

Compound NameAlkoxy ChainMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Clearing Point (°C) (N-I)
This compound IsopentylC₁₂H₁₆O₃208.25No data availableNo data available
4-n-Pentyloxybenzoic acidn-PentylC₁₂H₁₆O₃208.25126-128[4][5][6]149-151
4-Methoxybenzoic acidMethylC₈H₈O₃152.15182-185(non-mesogenic)
4-Ethoxybenzoic acidEthylC₉H₁₀O₃166.17197-198(non-mesogenic)
4-Propoxybenzoic acidPropylC₁₀H₁₂O₃180.20148-150157
4-Butoxybenzoic acidButylC₁₁H₁₄O₃194.23145-148160
4-Hexyloxybenzoic acidHexylC₁₃H₁₈O₃222.28104-106154
4-Heptyloxybenzoic acidHeptylC₁₄H₂₀O₃236.3194-96147
4-Octyloxybenzoic acidOctylC₁₅H₂₂O₃250.34102-104147

Biological Activity

The biological activities of this compound have not been extensively studied. However, the broader class of benzoic acid and its derivatives are known to possess a range of biological effects, including antimicrobial and cytotoxic activities.[7][8] For instance, esters of 4-hydroxybenzoic acid (parabens) are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antimicrobial properties.[3]

The lipophilicity of the alkoxy chain is a critical factor influencing the antimicrobial activity, with an increase in chain length generally leading to enhanced activity up to a certain point. The branching of the alkyl chain, as in this compound, can affect the molecule's ability to penetrate cell membranes, potentially altering its biological efficacy. Some studies on related compounds suggest that branched-chain esters may be less active than their straight-chain isomers.[3]

Given the lack of specific data for this compound, further experimental investigation is required to determine its cytotoxic and antimicrobial profiles. The table below summarizes the known biological activities of related compounds.

Table 2: Overview of Biological Activities of Related Benzoic Acid Derivatives

CompoundBiological ActivityKey Findings
Benzoic AcidAntimicrobial, CytotoxicInhibits the growth of various microorganisms and shows cytotoxic effects on different cancer cell lines.[7][9]
4-Hydroxybenzoic acidAntimicrobial, AntioxidantPossesses antibacterial and antifungal properties.[3]
4-Alkoxybenzoic acids (general)Proteostasis modulationDerivatives have been shown to promote the activity of protein degradation systems in human cells.[10]

Note: This table provides a general overview. Specific activities and potencies (e.g., IC50 values) are highly dependent on the specific derivative and the biological system being tested. No specific biological activity data was found for this compound in the reviewed literature.

Experimental Protocols

Synthesis of 4-Alkoxybenzoic Acids (General Protocol)

A common method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis.[11][12][13][14]

Reaction:

Materials:

  • 4-Hydroxybenzoic acid

  • Alkyl halide (e.g., isopentyl bromide for this compound)

  • Base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Dissolve 4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask.

  • Add a stoichiometric equivalent of the base and stir until the acid is fully neutralized to form the phenoxide.

  • Add the corresponding alkyl halide to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude 4-alkoxybenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-alkoxybenzoic acid.

Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystalline materials.[15][16][17][18][19]

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. Endothermic peaks correspond to phase transitions such as melting and clearing.

  • Cool the sample at the same controlled rate to observe exothermic transitions like crystallization and mesophase formation from the isotropic liquid.

  • Analyze the resulting thermogram to determine the onset temperature and the peak area (enthalpy) of each transition.

Identification of Mesophases by Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the specific type of liquid crystal phase by observing the unique optical textures.[19][20][21][22][23]

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample while observing it through the crossed polarizers.

  • As the sample melts and transitions into different mesophases, characteristic textures will appear. For example, nematic phases often exhibit a "threaded" or "Schlieren" texture, while smectic phases show "focal-conic" or "fan-shaped" textures.

  • Record the temperatures at which these textural changes occur.

  • Cool the sample from the isotropic liquid state and observe the formation of mesophases to identify any monotropic phases (phases that only appear on cooling).

Visualizations

Caption: General structure of a 4-alkoxybenzoic acid hydrogen-bonded dimer.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Hydroxybenzoic Acid + Isopentyl Bromide reaction Williamson Ether Synthesis start->reaction purification Recrystallization reaction->purification product Pure this compound purification->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc analysis Data Analysis pom->analysis dsc->analysis report report analysis->report Comparative Guide

Caption: Experimental workflow for synthesis and characterization.

Signaling_Pathway cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Disruption of Membrane Potential targets Intracellular Targets (Enzymes, DNA, etc.) cytoplasm->targets Inhibition of Cellular Processes cell_death cell_death targets->cell_death Cell Death or Growth Inhibition compound 4-Alkoxybenzoic Acid Derivative compound->membrane Membrane Interaction/ Permeation

Caption: Postulated mechanism of biological action.

References

The Structure-Activity Relationship of 4-(Isopentyloxy)benzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(isopentyloxy)benzoic acid derivatives, focusing on their potential as xanthine oxidase inhibitors. The content delves into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Modifications to this core structure can significantly influence the biological activity of the resulting derivatives. A notable area of investigation has been the development of inhibitors for xanthine oxidase (XO), a key enzyme in purine metabolism, the overactivity of which is implicated in conditions such as gout and hyperuricemia.

Comparative Analysis of Xanthine Oxidase Inhibition

Systematic SAR studies have been conducted to optimize the inhibitory potency of this compound derivatives against xanthine oxidase. These studies have led to the identification of highly potent compounds, demonstrating the importance of specific structural modifications.

A key study in this area focused on a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives. Through systematic exploration, an optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (compound 6k) , was identified. This compound exhibited exceptional in vitro potency against xanthine oxidase with an IC50 value of 0.13 μM. This represents a significant improvement over the initial lead compounds. For instance, compound 6k showed a 24-fold improvement in IC50 compared to an earlier compound in the series, 1d.

The following table summarizes the quantitative data for a lead compound and the optimized derivative, highlighting the impact of structural modifications on inhibitory activity.

Compound IDStructureModification from leadIC50 (μM) vs. Xanthine OxidaseLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1d N/AInitial lead compound~3.120.2561.01
6k 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamideAddition of a pyrazol-3-yl-amide group0.13 0.41 3.73

Note: The IC50 value for compound 1d is estimated based on the 24-fold improvement reported for compound 6k. LE and LLE for 1d are calculated based on the reported 1.6-fold and 3.7-fold enhancement for 6k, respectively.

In addition to its potent enzymatic inhibition, compound 6k was also shown to be non-toxic to healthy cells in MTT assays and demonstrated good stability in gastric and intestinal environments. Furthermore, in vivo studies in rats confirmed that compound 6k significantly reduced serum uric acid levels, underscoring its potential as a therapeutic candidate.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound derivatives.

Xanthine Oxidase Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the activity of xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. The presence of an inhibitor will reduce the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a solution of xanthine oxidase in potassium phosphate buffer.

  • In the wells of a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.

  • Include a control group with the enzyme and vehicle (DMSO) but no test compound.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals for a defined period to determine the rate of uric acid formation.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cell line (e.g., healthy normal cells)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the CC50 (the concentration of the compound that causes 50% cell death) can be calculated.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological and experimental processes.

SAR_Logic cluster_0 Core Scaffold cluster_1 Initial Lead cluster_2 Modification cluster_3 Optimized Compound Scaffold This compound Lead Initial Benzamide Derivative (1d) IC50: ~3.12 μM Scaffold->Lead Amidation & Nitration Modification Introduce Heterocyclic Amide (Pyrazol-3-yl) Lead->Modification Systematic SAR Optimized Optimized Derivative (6k) IC50: 0.13 μM Modification->Optimized Significant Potency Improvement

Caption: Logical progression of the structure-activity relationship study.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical A Synthesis of 4-(Isopentyloxy)benzoic Acid Derivatives B Xanthine Oxidase Inhibition Assay (IC50 Determination) A->B Screen for Activity C Cytotoxicity Screening (MTT Assay) B:s->C:n Assess Safety Profile D In Vivo Efficacy Study (Rat Model of Hyperuricemia) C:s->D:n Lead Compound Selection E Pharmacokinetic Profiling D->E Evaluate Drug-like Properties

Caption: Experimental workflow for the evaluation of novel xanthine oxidase inhibitors.

A Comparative Analysis of the Liquid Crystal Properties of Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal and structural properties of the ortho, meta, and para isomers of aminobenzoic and hydroxybenzoic acid, with a focus on their relationship to liquid crystal behavior. While these simple, unmodified molecules do not typically exhibit thermotropic liquid crystal phases themselves, their isomeric structure is a critical determinant for the mesogenic properties of their derivatives. This analysis is supported by a summary of their thermal properties and an explanation of the structure-property relationships that govern their potential to form liquid crystalline materials.

Overview of Liquid Crystal Properties in Benzoic Acid Isomers

The formation of a thermotropic liquid crystal phase is highly dependent on molecular shape and intermolecular interactions. Generally, molecules that are elongated and structurally rigid, often described as "rod-like," are more likely to exhibit mesophases. In the context of benzoic acid isomers, the position of the substituent group (amino or hydroxyl) plays a pivotal role in determining the overall molecular geometry and its potential to form liquid crystals.

  • Para-isomers: These isomers possess a linear, rod-like geometry, which is highly conducive to the formation of ordered, anisotropic liquid crystal phases. For this reason, derivatives of p-hydroxybenzoic acid and p-aminobenzoic acid are fundamental building blocks for many commercially important liquid crystal polymers (LCPs) and other mesogenic materials. The simple, unmodified para-isomers, however, have high melting points due to strong hydrogen bonding and tend to decompose before reaching a liquid crystalline state.

  • Meta-isomers: The substitution at the meta position results in a "bent" or "kinked" molecular shape. While this geometry is not suitable for the formation of conventional calamitic (rod-like) liquid crystals, these isomers are key components in the design of bent-core (or "banana") liquid crystals, a class of materials known for their unique polar ordering and switching behaviors.

  • Ortho-isomers: The ortho-substitution leads to a more compact and less anisometric shape. Furthermore, intramolecular hydrogen bonding can occur, which can interfere with the intermolecular interactions necessary for the formation of a stable, ordered liquid phase. Consequently, ortho-isomers and their derivatives are the least likely to exhibit liquid crystalline behavior.

Comparative Thermal Properties

The following tables summarize the key thermal properties of the aminobenzoic and hydroxybenzoic acid isomers. The absence of a distinct clearing point temperature for these compounds indicates that they do not form thermotropic liquid crystal phases. They transition directly from a solid to an isotropic liquid (melting) or decompose at high temperatures.

Table 1: Thermal Properties of Aminobenzoic Acid Isomers

Propertyo-Aminobenzoic Acid (Anthranilic Acid)m-Aminobenzoic Acidp-Aminobenzoic Acid
Molecular Structure BentBentLinear
Melting Point (°C) 146 - 148[1]178 - 180187 - 189
Liquid Crystal Phase None observedNone observedNone observed
Decomposition Sublimes; may decompose at higher temperatures[2]Stable to ~208 °CStable below melting point
Polymorphism At least two crystal forms known[1]At least five crystal forms known[3]Multiple polymorphs known (α, β, etc.)[4]

Table 2: Thermal Properties of Hydroxybenzoic Acid Isomers

Propertyo-Hydroxybenzoic Acid (Salicylic Acid)m-Hydroxybenzoic Acidp-Hydroxybenzoic Acid
Molecular Structure Bent (with intramolecular H-bonding)BentLinear
Melting Point (°C) 158 - 161200 - 203[5]214 - 217
Liquid Crystal Phase None observedNone observedNone observed (in monomeric form)
Decomposition Decomposes rapidly above melting pointStable up to 300°C[5]Decomposes above melting point
Polymorphism At least two crystal forms known[6]At least three polymorphs known[7]Polymorphic forms exist[8]

Experimental Protocols

To verify the presence or absence of liquid crystal phases in the benzoic acid isomers or their derivatives, the following standard experimental techniques are employed.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions as a function of temperature. This allows for the determination of melting points, crystallization points, and any transitions between the crystalline, liquid crystal, and isotropic liquid phases.

Methodology:

  • A small sample (typically 2-5 mg) of the benzoic acid isomer is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas).

  • The heat flow to the sample is monitored relative to the reference. An endothermic peak indicates a phase transition such as melting or a transition from a crystal to a liquid crystal or a liquid crystal to an isotropic liquid (clearing point). An exothermic peak on cooling indicates crystallization.

  • The sample is then cooled at the same controlled rate to observe crystallization and any liquid crystal phase formation from the isotropic liquid.

  • The process is typically repeated for a second heating and cooling cycle to ensure thermal history does not affect the results.

Polarized Optical Microscopy (POM) with Hot Stage

Objective: To visually observe the sample's texture as a function of temperature. Liquid crystal phases are birefringent and exhibit characteristic textures under cross-polarized light, while the crystalline solid is also birefringent and the isotropic liquid is dark.

Methodology:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed in a programmable hot stage mounted on a polarizing microscope.

  • The sample is observed through crossed polarizers as it is heated at a controlled rate (e.g., 5-10 °C/min).

  • At the melting point, the crystalline structure will give way to a fluid. If a liquid crystal phase is present, it will appear as a bright, often colorful, and textured fluid. Common textures include nematic schlieren or marbled textures, and smectic focal conic or fan textures.

  • Upon further heating, the transition from the liquid crystal phase to the isotropic liquid (the clearing point) is marked by the disappearance of all birefringence, resulting in a completely dark field of view.

  • The sample is then cooled slowly from the isotropic melt to observe the formation of liquid crystal textures.

Visualization of Structure-Property Relationships

The following diagrams illustrate the logical workflow for evaluating benzoic acid isomers for liquid crystal properties and the fundamental relationship between molecular structure and the propensity for mesophase formation.

G cluster_0 Experimental Workflow for Liquid Crystal Characterization A Sample Preparation (Benzoic Acid Isomer) B Polarized Optical Microscopy (with Hot Stage) A->B C Differential Scanning Calorimetry (DSC) A->C D Observation of Birefringent Fluid Phase? B->D E Identification of Transition Peaks (Melting, Clearing) C->E F Liquid Crystal Phase Identified D->F Yes G No Liquid Crystal Phase (Direct Solid-to-Isotropic Transition) D->G No E->F Distinct Melting & Clearing Peaks E->G Single Melting Peak

Caption: Workflow for characterizing benzoic acid isomers.

G cluster_1 Structure-Property Relationship for Mesogen Formation substituent Substituent Position (Isomerism) ortho Ortho Isomer substituent->ortho meta Meta Isomer substituent->meta para Para Isomer substituent->para compact Compact / Globular ortho->compact leads to bent Bent / Banana-Shaped meta->bent leads to linear Linear / Rod-Like para->linear leads to shape Molecular Shape low Low compact->low results in moderate Moderate (Bent-Core LCs) bent->moderate results in high High (Calamitic LCs) linear->high results in propensity Propensity for Liquid Crystal Formation

Caption: Influence of isomerism on liquid crystal propensity.

References

Validation of 4-(Isopentyloxy)benzoic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-(isopentyloxy)benzoic acid derivatives as enzyme inhibitors, with a primary focus on their activity against xanthine oxidase. The information presented is supported by experimental data from recent studies, offering a valuable resource for researchers in the field of drug discovery and development.

Performance Comparison of Enzyme Inhibitors

Recent research has identified a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent inhibitors of xanthine oxidase (XO), an enzyme critically involved in purine metabolism and implicated in conditions such as gout and hyperuricemia.[1] The inhibitory activities of these derivatives have been quantified and compared with existing inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency (IC50) of selected this compound derivatives against xanthine oxidase, alongside a standard inhibitor for comparison.

Compound IDDerivative NameTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
6k 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamideXanthine Oxidase0.13Allopurinol~7.4
1d (Initial Compound)Xanthine Oxidase~3.12*Allopurinol~7.4

*The IC50 value for compound 1d is estimated based on the reported 24-fold improvement for compound 6k.[1]

Experimental Protocols

The validation of these enzyme inhibitors relies on robust and reproducible experimental methodologies. The following section details a standard protocol for determining the in vitro inhibition of xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.

Materials and Reagents:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Prepare a stock solution of xanthine in the buffer.

    • Dissolve the test compounds and allopurinol in DMSO to create stock solutions. Further dilute with the assay buffer to achieve a range of desired test concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Assay buffer and vehicle (DMSO).

      • Control (No Inhibitor): Assay buffer, xanthine oxidase solution, and vehicle.

      • Test Compound: Assay buffer, xanthine oxidase solution, and the test compound at various concentrations.

      • Positive Control: Assay buffer, xanthine oxidase solution, and allopurinol at various concentrations.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm using a microplate reader. Continue to monitor the absorbance at regular intervals to determine the rate of uric acid formation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathway and workflow discussed in this guide.

Xanthine_Oxidase_Pathway cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO Xanthine Oxidase Inhibitor 4-(isopentyloxy)benzoic acid derivative Inhibitor->XO Inhibition

Caption: Inhibition of the Xanthine Oxidase Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Set up 96-well Plate (Blank, Control, Test) A->C B Prepare Inhibitor Solutions (Test Compounds & Control) B->C D Pre-incubation (15 min at 25°C) C->D E Initiate Reaction (Add Substrate) D->E F Measure Absorbance at 295 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

A Comparative Guide to the Nematic Range of p-n-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nematic range of a homologous series of p-n-alkoxybenzoic acids. The data presented is crucial for the selection of liquid crystal materials in various applications, including display technologies and advanced drug delivery systems. The stability and temperature range of the nematic phase are critical parameters that influence the performance and applicability of these materials.

Introduction to p-n-Alkoxybenzoic Acids

The p-n-alkoxybenzoic acids are a well-studied class of organic compounds known for their liquid crystalline properties.[1] Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkoxy chain, facilitates the formation of ordered yet fluid phases, primarily the nematic and smectic phases. The length of the alkoxy chain (-(CH₂)ₙCH₃) is a key determinant of the temperature range over which these mesophases are stable.[2] In the solid state, these molecules typically form hydrogen-bonded dimers, which enhances their rod-like character and promotes liquid crystallinity.

Nematic Range Comparison

The nematic range is the temperature interval between the melting point (solid to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition). A wider nematic range is often desirable for practical applications, as it allows the material to maintain its liquid crystalline properties over a broader range of operating temperatures.

The following table summarizes the phase transition temperatures and nematic ranges for a homologous series of p-n-alkoxybenzoic acids, from n-propyl (n=3) to n-octadecyl (n=18). The data has been compiled from systematic studies on this series.[3]

Alkoxy Chain Length (n)Compound NameMelting Point (Tₘ) [°C]Nematic-Isotropic Transition (Tₙᵢ) [°C]Nematic Range (ΔT) [°C]
3p-Propoxybenzoic Acid147.0--
4p-Butoxybenzoic Acid148.0161.013.0
5p-Pentoxybenzoic Acid139.5154.014.5
6p-Hexoxybenzoic Acid125.0154.029.0
7p-Heptyloxybenzoic Acid109.0147.538.5
8p-Octyloxybenzoic Acid102.0148.046.0
9p-Nonyloxybenzoic Acid100.0144.044.0
10p-Decyloxybenzoic Acid103.0142.039.0
11p-Undecyloxybenzoic Acid105.0139.034.0
12p-Dodecyloxybenzoic Acid108.0136.028.0
13p-Tridecyloxybenzoic Acid109.0133.024.0
14p-Tetradecyloxybenzoic Acid111.0130.019.0
15p-Pentadecyloxybenzoic Acid112.0127.015.0
16p-Hexadecyloxybenzoic Acid114.0124.010.0
17p-Heptadecyloxybenzoic Acid115.0121.06.0
18p-Octadecyloxybenzoic Acid116.0118.02.0

Note: For n=3, the compound is non-nematic, directly transitioning from solid to isotropic liquid.

Experimental Protocols

The phase transition temperatures presented in this guide are typically determined using two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Alkoxybenzoic Acid (1-5 mg) Pan Hermetically sealed -aluminum pan Sample->Pan Encapsulation DSC DSC Instrument Pan->DSC Heating Heating at a constant rate (e.g., 5-10 °C/min) DSC->Heating Cooling Cooling at a controlled rate Heating->Cooling Thermal Cycle Thermogram DSC Thermogram (Heat Flow vs. Temperature) Cooling->Thermogram Peaks Endothermic/Exothermic Peaks Thermogram->Peaks Transitions Identify Phase -Transition Temperatures Peaks->Transitions

Figure 1: General workflow for determining phase transitions of alkoxybenzoic acids using DSC.

Methodology: A small, precisely weighed sample (typically 1-5 mg) of the alkoxybenzoic acid is encapsulated in an aluminum pan.[4] The pan is then placed in the DSC instrument alongside an empty reference pan. The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min). Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks on the resulting thermogram, which plots heat flow against temperature. The onset temperature of the peak is generally taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the direct observation and identification of liquid crystal phases based on their unique optical textures.

Experimental Workflow:

POM_Workflow cluster_prep Sample Preparation cluster_analysis POM Observation cluster_data Texture Analysis Sample Alkoxybenzoic Acid Slide Microscope slide and -coverslip Sample->Slide Melted and pressed -into a thin film POM Polarizing Microscope -with Hot Stage Slide->POM Heating Heating the sample POM->Heating Cooling Cooling the sample Heating->Cooling Observation during -thermal cycling Textures Observation of -Optical Textures Cooling->Textures Identification Identification of -Liquid Crystal Phases Textures->Identification Transitions Record Transition -Temperatures Identification->Transitions

Figure 2: General workflow for identifying liquid crystal phases and transitions using POM.

Methodology: A small amount of the sample is placed on a microscope slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control. The sample is heated until it becomes an isotropic liquid and then slowly cooled. As the sample cools, the formation of different liquid crystal phases can be observed through the microscope's crossed polarizers. Nematic phases typically exhibit a characteristic threaded or schlieren texture.[2] The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Structure-Property Relationship

The relationship between the length of the alkoxy chain and the nematic range is not linear, as illustrated by the following diagram.

Figure 3: Trend of the nematic range as a function of alkoxy chain length.

Initially, as the alkoxy chain length increases from n=4 to n=8, the nematic range widens. This is attributed to the increasing anisotropy of the molecule, which favors the formation of the nematic phase. However, for longer chain lengths (n > 8), the nematic range begins to decrease. This is because the longer, more flexible chains promote the formation of more ordered smectic phases at higher temperatures, thus narrowing the temperature window for the nematic phase.[2] This trend demonstrates the delicate balance between molecular rigidity and flexibility in determining the mesomorphic properties of these compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-(Isopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of potential analytical techniques for the quantification of 4-(isopentyloxy)benzoic acid. The performance of these methods is supported by experimental data paradigms drawn from similar benzoic acid derivatives, offering a framework for robust method development and cross-validation.

Cross-validation is a critical process used to compare the results from two or more different analytical methods to ensure that each method provides comparable and reliable data.[1][2] This is particularly important when methods are used across different laboratories or when a new method is introduced to replace an existing one.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as purity assessment, impurity profiling, or routine quality control. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base Titration
Principle Separation based on partitioning between a stationary and mobile phase.[3]Separation of volatile compounds in the gas phase followed by mass analysis.Neutralization reaction between the acidic analyte and a standard base.[3]
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98.5 - 100.4%[4]98 - 102%
Precision (% RSD) < 2%< 0.6%[4]< 1%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)[5]Low (ng/mL range)High (mg/mL range)
Specificity High (excellent for separating impurities)[3]Very High (mass analyzer provides structural information)Low (titrates any acidic component)[3]
Throughput High (with autosampler)Moderate to HighLow
Cost per Sample HighHighLow
Instrumentation Cost HighVery HighLow
Primary Use Purity testing, impurity quantification, routine analysis.[3]Identification and quantification of volatile impurities, trace analysis.Assay of bulk drug substance.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results across different analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is highly suitable for the routine quantification and purity analysis of this compound.

  • Instrumentation : HPLC system with a UV detector, C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Standard Solution Preparation :

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially for trace-level analysis and impurity identification. Derivatization is often required to increase the volatility of the benzoic acid derivative.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Reagents : Dichloromethane, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization.

  • Standard Solution Preparation :

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample and Standard Derivatization :

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • GC-MS Conditions :

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV, scanning in Selected Ion Monitoring (SIM) mode for quantification.

Acid-Base Titration

This classical method is simple and cost-effective for determining the purity of the bulk this compound.[3]

  • Instrumentation : Burette, pH meter or visual indicator.

  • Reagents : Standardized 0.1 M Sodium Hydroxide (NaOH) solution, Ethanol (neutralized), Phenolphthalein indicator.[3]

  • Procedure :

    • Accurately weigh approximately 200-300 mg of this compound.[3]

    • Dissolve the sample in 50 mL of neutralized ethanol.[3]

    • Add a few drops of phenolphthalein indicator.[3]

    • Titrate with standardized 0.1 M NaOH until a persistent pink color is observed.[3]

    • Record the volume of titrant used and calculate the assay content based on the molecular weight of the analyte.[3]

Cross-Validation Workflow

A robust cross-validation of analytical methods ensures that each method provides accurate and consistent results for the same analyte. The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_comparison Statistical Comparison cluster_conclusion Conclusion Sample Homogeneous Bulk Sample of this compound Prep Prepare Multiple Aliquots Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Titration Titration Analysis Prep->Titration Data_HPLC Quantitative Results (HPLC) HPLC->Data_HPLC Data_GCMS Quantitative Results (GC-MS) GCMS->Data_GCMS Data_Titration Quantitative Results (Titration) Titration->Data_Titration Stat_Compare Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) Data_HPLC->Stat_Compare Data_GCMS->Stat_Compare Data_Titration->Stat_Compare Conclusion Determine Comparability of Methods Stat_Compare->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of the most suitable analytical method for this compound depends on the specific requirements of the analysis. HPLC is the method of choice for research and development, where high specificity and sensitivity are paramount, especially when analyzing complex mixtures. GC-MS offers superior sensitivity and specificity for trace analysis and impurity identification. Acid-base titration, while less specific, provides a simple, cost-effective, and accurate method for the assay of the bulk substance. A thorough cross-validation as outlined ensures the reliability and interchangeability of the data generated by these different techniques.

References

A Comparative Guide to the Thermal Stability of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of 4-alkoxybenzoic acids is crucial for applications ranging from liquid crystal design to pharmaceutical formulation. This guide provides a comparative analysis of the thermal properties of this homologous series, supported by available experimental data.

Data Presentation

The thermal behavior of 4-alkoxybenzoic acids is characterized by two key phenomena: phase transitions (melting and clearing points) and thermal decomposition. Differential Scanning Calorimetry (DSC) is the primary technique for determining the temperatures and enthalpies of phase transitions, while Thermogravimetric Analysis (TGA) is used to assess thermal stability and decomposition temperatures.

Phase Transition Temperatures

The following table summarizes the melting and clearing (nematic to isotropic) points for a homologous series of 4-alkoxybenzoic acids as determined by Differential Scanning Calorimetry (DSC). These transitions are critical for applications in liquid crystals.

CompoundAlkoxy Chain (n)Melting Point (°C)Nematic-Isotropic Transition (°C)
4-Methoxybenzoic acid1182-185[1]-
4-Ethoxybenzoic acid2~196-198-
4-Propoxybenzoic acid3~146-148~154
4-Butoxybenzoic acid4~147-148~160
4-Pentyloxybenzoic acid5~126-128[2]~153
4-Hexyloxybenzoic acid6~105-106~154
4-Heptyloxybenzoic acid7~108-110~147
4-Octyloxybenzoic acid8~102-104~147

Note: Data for ethoxy, propoxy, butoxy, hexyloxy, heptyloxy, and octyloxy derivatives are compiled from various sources and may show slight variations based on experimental conditions.

Thermal Decomposition Data

Direct, comparative TGA data for the thermal decomposition of the 4-alkoxybenzoic acid homologous series is limited in the public domain. However, based on the analysis of related compounds, their thermal stability can be predicted.

For 4-methoxybenzoic acid, significant decomposition is anticipated to begin above 200°C, with studies on its metal complexes suggesting the anhydrous ligand is stable up to approximately 285°C[1]. The thermal decomposition of the parent compound, benzoic acid, occurs at much higher temperatures, between 475°C and 499°C[1]. It is expected that the thermal stability of the 4-alkoxybenzoic acid series is influenced by the length of the alkoxy chain.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols for TGA and DSC are essential. The following are detailed methodologies adapted from best practices for the analysis of organic acids and liquid crystals[1][3][4].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-alkoxybenzoic acids by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-alkoxybenzoic acid sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the sample crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

    • The temperature of the maximum rate of mass loss (Tpeak) can be determined from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, liquid crystalline phase transition temperatures, and associated enthalpy changes of 4-alkoxybenzoic acids.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-alkoxybenzoic acid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a temperature above the highest expected phase transition (e.g., 200°C) at a heating rate of 10°C/min.

    • Hold isothermally for 2 minutes to ensure complete transition.

    • Cool the sample back to 30°C at a rate of 10°C/min.

    • A second heating scan is often performed to observe the thermal behavior on a sample with a known thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the peak temperatures of endothermic events, corresponding to melting and other phase transitions.

    • Calculate the enthalpy of these transitions by integrating the area under the respective peaks.

Mandatory Visualization

The following diagram illustrates the general relationship between the increasing length of the alkoxy chain in 4-alkoxybenzoic acids and their resulting thermal properties, specifically the phase transitions observed via DSC.

Thermal_Properties_of_4_Alkoxybenzoic_Acids cluster_input Input Parameter cluster_properties Observed Thermal Properties cluster_analysis Analytical Techniques Alkoxy_Chain Increasing Alkoxy Chain Length (e.g., Methoxy to Octyloxy) Melting_Point General Decrease in Melting Point Alkoxy_Chain->Melting_Point Influences Nematic_Range Exhibition of Nematic Liquid Crystal Phase Alkoxy_Chain->Nematic_Range Promotes Thermal_Stability Predicted High Thermal Stability Alkoxy_Chain->Thermal_Stability Affects DSC Differential Scanning Calorimetry (DSC) Melting_Point->DSC Measured by Nematic_Range->DSC Observed by TGA Thermogravimetric Analysis (TGA) Thermal_Stability->TGA Assessed by

Alkoxy Chain Length Effect on Thermal Properties

References

The Influence of Alkyl Chain Length on the Mesomorphic Properties of p-n-Alkoxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-property relationships of liquid crystals is paramount. This guide provides a comprehensive comparison of the mesomorphic properties of the homologous series of p-n-alkoxybenzoic acids, focusing on the profound influence of the terminal alkyl chain length. The data presented herein is crucial for the rational design of new liquid crystalline materials with tailored properties for a range of applications, including advanced drug delivery systems and display technologies.

The length of the flexible alkyl chain in calamitic (rod-shaped) liquid crystals, such as the p-n-alkoxybenzoic acids, is a critical determinant of their mesomorphic behavior.[1] It significantly impacts the type of mesophase formed (nematic or smectic), the transition temperatures between these phases, and the overall thermal stability of the liquid crystalline state.[1] This guide summarizes key quantitative data, details the experimental protocols for characterization, and provides a visual representation of the structure-property relationships.

Comparative Analysis of Mesomorphic Properties

The mesomorphic properties of the p-n-alkoxybenzoic acid homologous series are strongly dependent on the number of carbon atoms (n) in the alkoxy chain. As the chain length increases, a distinct trend in phase behavior is observed. Shorter chains (n=3-6) typically exhibit a nematic phase, characterized by long-range orientational order but no positional order. As the chain lengthens (n ≥ 7), the tendency for molecular layering increases, leading to the formation of smectic phases, which possess a degree of translational order.[2]

A well-documented phenomenon in this series is the "odd-even" effect, where the transition temperatures, particularly the nematic-isotropic clearing point, alternate between members with odd and even numbers of carbon atoms in the alkyl chain.[3][4] This is attributed to the different orientations of the terminal methyl group in the alkyl chain, which affects the overall molecular anisotropy and intermolecular interactions.[5]

The following table summarizes the transition temperatures and enthalpies for the homologous series of p-n-alkoxybenzoic acids from n=3 to n=18.

Number of Carbon Atoms (n)AbbreviationCrystal to Smectic C T (°C)Crystal to Nematic T (°C)Smectic C to Nematic T (°C)Smectic C to Isotropic T (°C)Nematic to Isotropic T (°C)
3Propyloxy-147.0--155.0
4Butyloxy-147.0--160.5
5Pentyloxy-123.5--153.5
6Hexyloxy-107.0--154.0
7Heptyloxy98.0-101.0-147.5
8Octyloxy100.5--108.0147.0
9Nonyloxy97.5--114.5143.5
10Decyloxy101.0--124.0142.0
12Dodecyloxy104.0--128.0136.5
14Tetradecyloxy107.0--129.5131.0
16Hexadecyloxy108.5--129.0-
18Octadecyloxy109.5--126.5-

Experimental Protocols

The characterization of the mesomorphic properties of alkoxybenzoic acids relies on a combination of analytical techniques to determine transition temperatures, identify mesophase types, and elucidate molecular structure.

Synthesis of p-n-Alkoxybenzoic Acids

A common method for the synthesis of p-n-alkoxybenzoic acids is the Williamson ether synthesis.[6]

  • Alkylation: p-Hydroxybenzoic acid (0.1 mole), a corresponding n-alkyl halide (0.12 mole), and potassium hydroxide (0.25 mole) are dissolved in methanol (100 ml). The reaction mixture is refluxed for 3 to 4 hours. For higher homologues, the refluxing period is extended to 7 to 8 hours.

  • Hydrolysis: A 10% aqueous potassium hydroxide solution (20 ml) is added, and refluxing is continued for an additional two hours to hydrolyze any ester that may have formed.

  • Precipitation and Purification: The solution is cooled and then acidified with hydrochloric acid to precipitate the crude p-n-alkoxybenzoic acid. The product is then purified by recrystallization from ethanol or acetic acid until constant melting and transition temperatures are achieved.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7]

  • Principle: A small sample (typically 2-3 mg) is placed in an aluminum pan, and an empty reference pan is used. Both pans are heated or cooled at a controlled rate. Phase transitions, such as melting or clearing, result in an endothermic or exothermic heat flow, which is detected as a peak in the DSC thermogram.[5][7]

  • Procedure: The sample is typically heated at a rate of 10 K/min to a temperature above its isotropic clearing point, then cooled at the same rate to observe the transitions upon cooling, and finally reheated to confirm the transition temperatures.[8] Nitrogen is used as a purge gas to maintain an inert atmosphere. The instrument is calibrated using standard materials with known melting points, such as indium.[8]

Polarized Optical Microscopy (POM)

POM is an essential qualitative technique for the identification of liquid crystal phases based on their unique optical textures.[7]

  • Principle: Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions.[7] When a thin sample is placed between crossed polarizers on a microscope stage, the anisotropic nature of the liquid crystal phases produces characteristic textures.

  • Procedure: A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage, allowing for precise temperature control. The sample is heated and cooled while being observed through the microscope. The different textures observed (e.g., Schlieren for nematic, focal-conic for smectic) allow for the identification of the mesophases and the determination of the transition temperatures at which these textures appear or disappear.[9]

X-ray Diffraction (XRD)

XRD is a powerful technique used to determine the molecular arrangement and layer spacing in liquid crystal phases.[10]

  • Principle: A beam of X-rays is directed at the liquid crystal sample. The ordered arrangement of molecules in the mesophase causes the X-rays to be diffracted at specific angles. The resulting diffraction pattern provides information about the structure of the phase.

  • Procedure: For smectic phases, the small-angle X-ray scattering (SAXS) pattern will show a sharp reflection corresponding to the smectic layer spacing. The wide-angle X-ray scattering (WAXS) pattern gives information about the short-range molecular order. The sample is mounted in a temperature-controlled holder to study the structure as a function of temperature.

Visualizing the Structure-Property Relationship

The following diagram illustrates the general trend observed in the mesomorphic properties of the p-n-alkoxybenzoic acid homologous series as the alkyl chain length increases.

G cluster_input Molecular Structure Modification cluster_properties Mesomorphic Properties Increase Alkyl Chain Length (n) Increase Alkyl Chain Length (n) Nematic Phase Stability Nematic Phase Stability Increase Alkyl Chain Length (n)->Nematic Phase Stability Decreases (for longer chains) Smectic Phase Stability Smectic Phase Stability Increase Alkyl Chain Length (n)->Smectic Phase Stability Increases Clearing Temperature (T_NI) Clearing Temperature (T_NI) Increase Alkyl Chain Length (n)->Clearing Temperature (T_NI) Shows odd-even effect and generally decreases for n>6 Mesophase Type Mesophase Type Increase Alkyl Chain Length (n)->Mesophase Type Nematic to Smectic

Caption: Relationship between alkyl chain length and mesomorphic properties.

References

spectroscopic analysis comparison between 4-(isopentyloxy)benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural transformations from raw materials to the final product through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

This guide provides a comprehensive spectroscopic analysis of 4-(isopentyloxy)benzoic acid, a valuable building block in the synthesis of liquid crystals and other advanced materials.[1] By comparing its spectral data with that of its precursors, 4-hydroxybenzoic acid and isopentyl bromide, researchers can gain a deeper understanding of the chemical transformations involved in its synthesis and confirm the purity and identity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (or phenol) with an alkyl halide. In this case, 4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of isopentyl bromide to form the ether linkage.

Synthesis_Pathway 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis 4-Hydroxybenzoic_Acid->Reaction Isopentyl_Bromide Isopentyl Bromide Isopentyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction 4-Isopentyloxybenzoic_Acid This compound Reaction->4-Isopentyloxybenzoic_Acid

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the reaction and for the structural elucidation of the final product.

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsAlkoxy/Alkyl ProtonsOther Protons
4-Hydroxybenzoic Acid ~7.9 (d, 2H), ~6.9 (d, 2H)-~11.5 (s, 1H, -COOH), ~10.0 (s, 1H, -OH)
Isopentyl Bromide -~3.4 (t, 2H, -CH₂Br), ~1.8 (m, 1H, -CH), ~1.6 (q, 2H, -CH₂-), ~0.9 (d, 6H, -CH(CH₃)₂)-
This compound ~7.9 (d, 2H), ~6.9 (d, 2H)~4.0 (t, 2H, -OCH₂-), ~1.8 (m, 1H, -CH), ~1.6 (q, 2H, -CH₂-), ~0.9 (d, 6H, -CH(CH₃)₂)~12.5 (s, 1H, -COOH)

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsAlkoxy/Alkyl CarbonsOther Carbons
4-Hydroxybenzoic Acid ~162, ~132, ~122, ~116-~170 (-COOH)
Isopentyl Bromide -~39 (-CH₂Br), ~33 (-CH), ~26 (-CH₂-), ~22 (-CH₃)-
This compound ~164, ~132, ~123, ~114~68 (-OCH₂-), ~38 (-CH), ~25 (-CH₂-), ~22 (-CH₃)~168 (-COOH)

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchC-H StretchOther Key Peaks
4-Hydroxybenzoic Acid 3300-2500 (broad, -COOH), ~3400 (phenolic -OH)~1680~12403100-3000 (aromatic)~1600, ~1500 (C=C aromatic)
Isopentyl Bromide ---2960-2850~650 (C-Br)
This compound 3300-2500 (broad, -COOH)~1680~1250 (ether), ~1290 (acid)3100-3000 (aromatic), 2960-2850 (aliphatic)~1600, ~1500 (C=C aromatic)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Hydroxybenzoic Acid 138121, 93, 65
Isopentyl Bromide 150/152 (Br isotopes)71, 43
This compound 208138, 121, 71, 43

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent), potassium carbonate (1.5 equivalents), and dimethylformamide (DMF) as the solvent.

  • Addition of Alkyl Halide: While stirring, add isopentyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification: Acidify the aqueous mixture with hydrochloric acid (HCl) until a precipitate is formed (pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.

Conclusion

The spectroscopic data presented in this guide clearly illustrates the successful synthesis of this compound from its precursors. The disappearance of the phenolic hydroxyl proton signal in the ¹H NMR and the phenolic O-H stretch in the IR spectrum, coupled with the appearance of new signals corresponding to the isopentyloxy group, provides strong evidence for the formation of the ether linkage. The mass spectrum further confirms the identity of the product with the correct molecular ion peak. This comparative analysis serves as a valuable resource for researchers working with these compounds, enabling efficient and accurate characterization.

References

Safety Operating Guide

Personal protective equipment for handling 4-(isopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(isopentyloxy)benzoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[3][4] Footwear: Fully enclosed shoes are mandatory.
Eye Contact H319: Causes serious eye irritation.[1][2]Safety Goggles: Chemical safety goggles that meet current standards are required.[3] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[3][4]
Inhalation H335: May cause respiratory irritation.[1][2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3][5] Respiratory Protection: If engineering controls are insufficient to maintain low dust levels, a NIOSH-approved respirator is required.[4][5]
Ingestion Harmful if swallowed.[6]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[8][9]

  • Handling the Solid Compound :

    • Wear all required PPE as detailed in the table above.

    • When weighing the powder, do so within the fume hood or in an enclosed balance to minimize dust dispersion.[8] Use weigh boats to reduce the likelihood of spills.[8]

    • Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[5] Keep containers closed when not in use.[8]

  • Post-Handling Procedures :

    • Decontamination : Clean any contaminated surfaces and equipment thoroughly. Wet cleaning methods or a HEPA vacuum are recommended for cleaning up any stray powder.[8]

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

    • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7]

Experimental Workflow for Handling this compound

Workflow for Handling this compound prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handling1 Weigh Solid Compound prep2->handling1 handling2 Transfer Compound for Experiment handling1->handling2 post1 Decontaminate Work Area & Equipment handling2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Solid Waste post3->disp1 disp2 Place in Labeled Hazardous Waste Container disp1->disp2

Caption: Procedural workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

    • Unused Compound : Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container for hazardous waste.

  • Disposal Method :

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Alternatively, the waste can be disposed of by a licensed chemical destruction plant.[1]

    • Do not empty into drains or dispose of with regular trash.[1][3]

  • Regulatory Compliance :

    • All waste disposal must be carried out in accordance with federal, state, and local environmental regulations. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.